molecular formula C13H18O B6228014 2-ethyl-2-methyl-1-phenylbutan-1-one CAS No. 38077-47-3

2-ethyl-2-methyl-1-phenylbutan-1-one

Cat. No.: B6228014
CAS No.: 38077-47-3
M. Wt: 190.28 g/mol
InChI Key: BAMYJYAJTQULAM-UHFFFAOYSA-N
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Description

2-ethyl-2-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . Its structure is characterized by a ketone group attached to a phenyl ring and a highly branched, tert-butyl-like alkyl chain (2-ethyl-2-methylbutyl), which can impart significant steric hindrance and influence its physical properties and reactivity . This specific architecture makes it a compound of interest in research and development, particularly as a potential building block or intermediate in synthetic organic chemistry . Researchers may explore its use in the synthesis of more complex molecules, where its bulky structure could be leveraged to achieve specific stereochemical outcomes or to modulate the lipophilicity of target compounds. As a phenyl alkyl ketone derivative, it may also serve as a model substrate in catalytic studies or material science research. This product is designated For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

38077-47-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-ethyl-2-methyl-1-phenylbutan-1-one

InChI

InChI=1S/C13H18O/c1-4-13(3,5-2)12(14)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

BAMYJYAJTQULAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C(=O)C1=CC=CC=C1

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical structure and molecular weight of 2-ethyl-2-methylbutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and application utility of 2-ethyl-2-methylbutyrophenone , a sterically hindered ketone utilized in advanced organic synthesis and pharmaceutical structure-activity relationship (SAR) studies.

CAS Registry Number: 38077-47-3 Chemical Formula: C₁₃H₁₈O Molecular Weight: 190.28 g/mol [1]

Executive Summary & Structural Logic

2-ethyl-2-methylbutyrophenone (EMBP) is an achiral aromatic ketone characterized by a quaternary carbon at the


-position relative to the carbonyl group. Unlike typical butyrophenones used in antipsychotic synthesis (e.g., Haloperidol precursors), EMBP is primarily investigated for its steric bulk  and metabolic stability .

The molecule features a "gem-diethyl" effect analogue where the


-carbon is bonded to a methyl group and two ethyl groups (one being the substituent, the other being the propyl tail of the butyryl chain). This creates a highly congested center that blocks metabolic 

-oxidation and prevents enolization, rendering the molecule chemically robust against base-catalyzed racemization or degradation.
Chemical Identity Table
PropertySpecification
IUPAC Name 2-ethyl-2-methyl-1-phenylbutan-1-one
SMILES CCC(C)(CC)C(=O)C1=CC=CC=C1
InChIKey BAMYJYAJTQULAM-UHFFFAOYSA-N
Molecular Weight 190.28 g/mol
Monoisotopic Mass 190.13577 Da
Chirality Achiral (Plane of symmetry due to two ethyl groups at C2)
Predicted LogP ~3.7 (High Lipophilicity)

Synthesis Protocol: Friedel-Crafts Acylation

The most reliable route to 2-ethyl-2-methylbutyrophenone is the Friedel-Crafts acylation of benzene using 2-ethyl-2-methylbutyryl chloride. This approach is preferred over Grignard additions to nitriles due to the steric hindrance of the tertiary alkyl group, which often leads to side reactions (reduction or elimination) in organometallic pathways.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical reaction flow, highlighting the formation of the acylium ion intermediate which is necessary to overcome the steric barrier of the tertiary carbon.

SynthesisPathway Figure 1: Friedel-Crafts Synthesis Pathway Acid 2-Ethyl-2-methylbutyric Acid (Precursor) AcylCl Acid Chloride Intermediate Acid->AcylCl Activation (Reflux) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcylCl Complex Sigma Complex (Acylium Ion) AcylCl->Complex + AlCl3 Benzene Benzene (Solvent/Reactant) Benzene->Complex Electrophilic Attack AlCl3 AlCl3 (Lewis Acid) Product 2-Ethyl-2-methylbutyrophenone (Final Target) Complex->Product Hydrolysis (Ice/HCl)

Figure 1: Step-wise synthesis via Friedel-Crafts acylation. Note the activation step required to generate the electrophilic acylium species.

Detailed Experimental Methodology

Objective: Synthesis of 2-ethyl-2-methylbutyrophenone from 2-ethyl-2-methylbutyric acid.

Reagents:

  • 2-Ethyl-2-methylbutyric acid (1.0 eq)

  • Thionyl chloride (

    
    , 1.2 eq)
    
  • Benzene (Excess, acts as solvent/reactant)

  • Aluminum Chloride (

    
    , anhydrous, 1.1 eq)
    

Protocol:

  • Acid Chloride Formation: In a dry flask equipped with a reflux condenser and

    
     drying tube, dissolve 2-ethyl-2-methylbutyric acid in anhydrous dichloromethane (DCM) or use neat if scale permits. Add thionyl chloride dropwise. Heat to reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Remove excess
    
    
    under reduced pressure to isolate the crude acid chloride.
    • Expert Insight: Do not purify the acid chloride by distillation unless necessary; the thermal stress can cause ketene elimination. Use immediately.

  • Acylation: Suspend anhydrous

    
     in dry benzene at 0°C under nitrogen atmosphere.
    
  • Addition: Add the crude acid chloride dropwise to the

    
    /benzene suspension. The reaction is exothermic; maintain temperature <10°C to prevent polymerization of benzene.
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. If conversion is low (monitored by TLC), heat to reflux for 1 hour. The steric bulk of the tert-alkyl group may slow the attack on the benzene ring.

  • Quench: Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated HCl. This breaks the aluminum-ketone complex.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

Applications in Drug Development

While not a marketed drug itself, 2-ethyl-2-methylbutyrophenone serves as a critical bioisostere and mechanistic probe in medicinal chemistry.

Statin Side-Chain Analogues

The 2-ethyl-2-methylbutyrate moiety is structurally homologous to the side chains found in Simvastatin (2,2-dimethylbutyrate) and Lovastatin (2-methylbutyrate).

  • SAR Utility: Researchers substitute the standard dimethyl group with the ethyl-methyl variant to test the "limit of steric tolerance" in the binding pocket of HMG-CoA reductase.

  • Metabolic Resistance: The increased bulk and lipophilicity (LogP ~3.7) enhance membrane permeability and resistance to non-specific esterases.

Metabolic Blocking (Quaternary Carbon)

The quaternary


-carbon acts as a "metabolic wall."
  • Mechanism: It prevents cytochrome P450-mediated

    
    -hydroxylation.
    
  • Enolization Block: Because there are no protons on the

    
    -carbon, the ketone cannot tautomerize to an enol. This makes the molecule stable against racemization (relevant if the phenyl ring is substituted unsymmetrically) and prevents unwanted aldol condensations during complex synthesis.
    

MetabolicStability Figure 2: Mechanisms of Metabolic Stability Target 2-Ethyl-2-methylbutyrophenone Enolization Enolization (Tautomerization) Target->Enolization BLOCKED (No Alpha-H) Oxidation Alpha-Oxidation (CYP450) Target->Oxidation BLOCKED (Steric Hindrance) Stability High Metabolic Stability (Long Half-life) Target->Stability Result

Figure 2: The quaternary center blocks standard degradation pathways, enhancing in vivo stability.

Analytical Characterization

To validate the synthesis of 2-ethyl-2-methylbutyrophenone, compare experimental data against these theoretical spectral standards.

Nuclear Magnetic Resonance (NMR)[2]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.8–7.4 (m, 5H, Phenyl  protons).
      
    • 
       1.8–1.6 (m, 4H, Methylene  protons of the two ethyl groups).
      
    • 
       1.2 (s, 3H, Methyl  group on quaternary carbon).
      
    • 
       0.8–0.9 (t, 6H, Methyl  protons of the two ethyl groups).
      
    • Note: The two ethyl groups (one substituent, one chain tail) are chemically equivalent due to free rotation and symmetry, resulting in simplified splitting patterns.

Infrared Spectroscopy (IR)
  • C=O Stretch: ~1675 cm⁻¹ (Lower than aliphatic ketones due to conjugation with the phenyl ring, but slightly higher than unhindered acetophenones due to steric strain).

  • C-H Stretch: 2960–2870 cm⁻¹ (Strong aliphatic signals from the ethyl/methyl groups).

References

  • National Center for Biotechnology Information (2025). this compound (Compound Summary). PubChem.[2][3] Available at: [Link]

  • Endo, A., et al. (1980).United States Patent 4,444,784: Antihypercholesterolemic compounds. (Describes the synthesis of 2-ethyl-2-methylbutyryl derivatives for statin analogues).

Sources

thermodynamic stability of alpha-quaternary aromatic ketones

Thermodynamic Stability & Synthetic Architecture of -Quaternary Aromatic Ketones

Executive Summary


steric inhibition of resonancebond weakeningsynthetic strategies

The Thermodynamic Landscape: Sterics vs. Conjugation

The thermodynamic stability of an aromatic ketone is typically governed by the conjugation between the aryl



Steric Inhibition of Resonance

In a standard acetophenone, the carbonyl lies coplanar with the phenyl ring (dihedral angle



To relieve this strain, the molecule rotates around the

  • Planar Conformation: High steric energy, maximum electronic stabilization (unavailable).

  • Orthogonal Conformation: Low steric energy, zero electronic stabilization (ground state).

This "twist" raises the ground-state enthalpy (


Bond Dissociation Energy (BDE) Anomalies

The steric congestion lengthens the



Norrish Type I
Visualization: Conformational Energy Profile

The following diagram illustrates the energy penalty associated with forcing these systems into a planar (conjugated) state.

ConformationalLandscapecluster_0Steric Forcescluster_1Conformational ResponseStericsQuaternary Bulk(t-Bu, Adamantyl, etc.)TwistBond Rotation(Twist > 40°)Sterics->TwistRepulsionOrthoHOrtho-Aryl ProtonsOrthoH->TwistDeconjugationLoss of Orbital Overlap(π-π* decoupling)Twist->DeconjugationResultThermodynamic State:High Ground State EnergyWeakened C(O)-C(α) BondDeconjugation->ResultDestabilization

Figure 1: The causal pathway from steric bulk to thermodynamic destabilization via loss of conjugation.

Synthetic Implications: Overcoming the Barrier

Constructing a thermodynamically strained bond requires a reaction trajectory that avoids high-energy transition states associated with

The Palladium Solution (Reductive Elimination)

The most robust method for synthesizing

Pd-catalyzed 

-arylation
  • The Challenge: The final step, Reductive Elimination (RE) , forms the crowded

    
     bond. Because the product is sterically strained (high energy), the transition state for RE is very high in energy.
    
  • The Solution: Use of electron-rich, bulky phosphine ligands (e.g.,

    
    , Buchwald Biaryls). These ligands destabilize the Pd(II) intermediate sterically, effectively "pushing" the complex toward elimination to relieve strain.
    
Visualization: The Steric Bottleneck in Catalysis

PdCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-X)Pd0->OxAddPdArL2Pd(Ar)(X)OxAdd->PdArTransMetEnolate Binding(Base + Ketone)PdAr->TransMetPdEnolateSteric Crowding PeakL-Pd(Ar)(Enolate)TransMet->PdEnolateRedElimReductive Elimination(RDS)PdEnolate->RedElimHigh BarrierProductα-Quaternary KetoneRedElim->ProductProduct->Pd0Regeneration

Figure 2: The Pd-catalytic cycle. The Reductive Elimination step is the Rate Determining Step (RDS) due to the thermodynamic strain of the forming bond.

Chemical Stability & Degradation Profiles

While these ketones are designed to resist metabolic degradation, their thermodynamic strain opens other decomposition pathways.

Photochemical Instability (Norrish Type I)

The weakened


  • Mechanism: Homolytic cleavage of the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -bond.[1]
    
  • Driving Force: Formation of a stable tertiary/quaternary alkyl radical and a benzoyl radical.

  • Outcome: Decarbonylation or recombination into side products.

  • Mitigation: These compounds must be stored in amber vials and handled under low-light conditions during synthesis.

Metabolic Stability (The Drug Design Advantage)

Despite the photochemical risk, the thermodynamic trade-off is often worth it for biological stability.

  • Blockage of

    
    -Hydroxylation:  CYP450 enzymes cannot abstract a proton or insert oxygen at the quaternary center.
    
  • Racemization Proof: With no

    
    -proton, the stereocenter is chemically locked (barring retro-aldol mechanisms).
    

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of -Quaternary Aromatic Ketones

Based on Hartwig/Buchwald methodologies.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Ketone (1.1 equiv)

  • 
     (1.2 equiv)
    
  • 
     (1-2 mol%)
    
  • Ligand:

    
     or JohnPhos (2-4 mol%)
    
  • Solvent: Toluene or THF (anhydrous)

Workflow:

  • Inert Atmosphere: Charge a Schlenk tube with

    
    , 
    
    
    , and Ligand inside a glovebox (strictly
    
    
    free).
  • Solvation: Add anhydrous toluene. The solution should turn from dark purple to orange/yellow (formation of active Pd(0)).

  • Substrate Addition: Add the aryl bromide and the ketone.

  • Reaction: Seal and heat to 80-100°C.

    • Note: High temperature is required to overcome the reductive elimination barrier described in Section 2.

  • Workup: Cool, dilute with ether, filter through silica (to remove Pd), and concentrate.

  • Purification: Flash chromatography. Warning: Avoid UV detection if possible, or minimize exposure time to prevent Norrish cleavage.

Protocol B: Determination of Rotational Barrier (VT-NMR)

To quantify the steric strain and "twist," Variable Temperature NMR is the gold standard.

Objective: Determine the coalescence temperature (


Steps:

  • Sample Prep: Dissolve 10-20 mg of the ketone in a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    ).
  • Low T Acquisition: Cool to -40°C. If rotation is slow, ortho-protons or groups on the quaternary center may appear as distinct signals (decoalesced).

  • Stepwise Heating: Increase T by 10°C increments.

  • Observation: Identify

    
     where the distinct peaks merge into a broad singlet.
    
  • Calculation: Use the Eyring equation variant for NMR:

    
    
    Where 
    
    
    is the peak separation (Hz) at the slow exchange limit.

Data Summary: Steric Parameters

Substituent (

)
Taft Steric Parameter (

)
Approx. Twist Angle (

)
Relative BDE (kcal/mol)
Methyl (

)
0.00~0-10°~85
Isopropyl (

)
-0.47~30°~78
Quaternary (

)
-1.54 ~80-90° (Orthogonal) ~65-70

Table 1: Correlation between steric bulk, conformational twist, and bond stability. Note the significant drop in BDE for quaternary systems.

References

  • Culkin, D. A., & Hartwig, J. F. (2003).[2] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[2][3] Accounts of Chemical Research.
    [Link][2]
    
  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones.[4] Journal of the American Chemical Society.
    [Link][4]
    
  • Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books. (Context: Norrish Type I cleavage mechanisms). [Link]

  • Lewis, F. D. (2006). Norrish Type I Reaction.[5][6][7] Encyclopedia of Physical Organic Chemistry. (Context: Radical stability in crowded ketones).

2-ethyl-2-methyl-1-phenylbutan-1-one IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-ethyl-2-methyl-1-phenylbutan-1-one: Structural Dynamics, Synthesis, and Applications of a Non-Enolizable Scaffold Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary: The Architecture of Steric Hindrance

In the landscape of medicinal chemistry and organic synthesis, This compound (CAS: 38077-47-3) represents a definitive case study in steric congestion and metabolic stability. Unlike its linear or mono-substituted analogs, this molecule features a quaternary


-carbon , rendering it chemically non-enolizable.

This structural characteristic is not merely a triviality of nomenclature; it dictates the molecule's entire reactivity profile. It confers resistance to racemization, blocks standard


-oxidation metabolic pathways, and alters the photochemical behavior of the ketone moiety. This guide dissects the synthesis, spectral identity, and strategic utility of this hindered scaffold.

Chemical Identity & Nomenclature Analysis

Precision in nomenclature is critical when distinguishing this scaffold from regulated cathinone precursors or chiral pharmaceutical intermediates.

2.1 IUPAC Deconstruction

The name This compound is derived through the following hierarchy:

  • Principal Functional Group: Ketone (

    
    ), designated as suffix -one.
    
  • Parent Structure: The longest carbon chain containing the carbonyl carbon is 4 carbons long (

    
    ), establishing the parent as butan-1-one .
    
  • Numbering: The carbonyl carbon is

    
     (attached to the phenyl ring).
    
  • Substituents:

    • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      : Phenyl group.[1][2][3][4][5][6]
      
    • 
      : One Methyl  group and one Ethyl  group.
      
    • Note: The "butane" chain implies that

      
       is an ethyl group attached to 
      
      
      
      . Therefore,
      
      
      is bonded to a methyl and two ethyl groups (one substituent, one part of the parent chain).
2.2 Synonyms and Identifiers
  • Common Name:

    
    -Ethyl-
    
    
    
    -methylbutyrophenone
  • Systematic Synonym: Phenyl (1-ethyl-1-methylpropyl) ketone

  • CAS Registry Number: 38077-47-3[2][5][7]

  • SMILES: CCC(C)(CC)C(=O)C1=CC=CC=C1

  • Molecular Formula:

    
    [1][3][7]
    
  • Molecular Weight: 190.28 g/mol [2]

2.3 Structural Symmetry & Chirality

A critical observation for researchers is the achirality of this molecule.

  • The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -carbon (
    
    
    
    ) is bonded to: (1) Phenylcarbonyl, (2) Methyl,[1][3][7][8] (3) Ethyl,[3][8][9] (4) Ethyl.[3][8]
  • Because two substituents are identical (Ethyl), the molecule possesses a plane of symmetry and is not chiral . This simplifies analysis (no enantiomers to resolve) but restricts its use as a chiral pool starting material.

Synthetic Methodologies: Constructing the Quaternary Center

Creating a quaternary center adjacent to a carbonyl group is synthetically challenging due to steric repulsion. Direct alkylation of a ketone enolate often leads to polyalkylation or O-alkylation. The preferred industrial and laboratory route utilizes Friedel-Crafts Acylation .

3.1 Optimal Protocol: Friedel-Crafts Acylation

This pathway avoids the ambiguity of enolate chemistry by constructing the carbon skeleton before attaching the aromatic ring.

Reagents:

  • Precursor: 2-Ethyl-2-methylbutanoic acid (or its acid chloride).

  • Substrate: Benzene (in excess).

  • Catalyst: Aluminum Chloride (

    
    ).
    

Mechanism: The acid chloride forms an acylium ion intermediate, which attacks the benzene ring. The steric bulk of the tert-alkyl group actually stabilizes the acylium ion, facilitating the reaction despite the hindrance at the attack site.

SynthesisPath Precursor 2-Ethyl-2-methylbutanoic Acid Step1 Step 1: SOCl2 (Chlorination) Precursor->Step1 Inter Acid Chloride Intermediate Step1->Inter Step2 Step 2: Benzene + AlCl3 (Friedel-Crafts) Inter->Step2 Product This compound Step2->Product Reflux, 3h

Figure 1: Step-wise synthesis via Friedel-Crafts acylation, bypassing sterically hindered enolate alkylation.

3.2 Alternative Route: Grignard Addition to Nitrile

For laboratories lacking the specific carboxylic acid precursor, a Grignard route is viable but lower yielding due to steric hindrance during the addition step.

  • Reactants: Benzonitrile + (1-ethyl-1-methylpropyl)magnesium bromide.

  • Challenge: The bulky Grignard reagent may act as a base (deprotonating the nitrile

    
    -position if possible, though Benzonitrile has none) or simply fail to add due to steric clash. The Friedel-Crafts route is superior.
    

Physicochemical & Spectral Properties[11]

4.1 The "Non-Enolizable" Advantage

The defining feature of this compound is the absence of hydrogen atoms on the


-carbon (

).
  • No Enolization: It cannot form an enol or enolate.

  • Chemical Inertness: It is resistant to

    
    -halogenation (e.g., it cannot be easily converted to an 
    
    
    
    -bromo ketone, a common precursor for cathinones).
  • Base Stability: It does not undergo aldol condensation or racemization under basic conditions.

4.2 Spectroscopic Profile (Predicted)

Researchers characterizing this compound should look for specific NMR signatures resulting from its symmetry.

SpectroscopySignal CharacteristicStructural Assignment
1H NMR Triplet (~0.8 ppm, 6H) Two equivalent methyls of the ethyl groups.
1H NMR Quartet (~1.6-1.8 ppm, 4H) Two equivalent methylenes of the ethyl groups.
1H NMR Singlet (~1.2 ppm, 3H) The unique methyl group directly on the quaternary carbon.
1H NMR Multiplet (7.4-7.9 ppm, 5H) Phenyl aromatic protons.
13C NMR ~205-210 ppm Carbonyl carbon (Ketone).
13C NMR ~50-52 ppm Quaternary

-carbon.

Applications in Drug Design & Photochemistry

5.1 Metabolic Blocking (Scaffold Design)

In drug discovery, rapid metabolism often occurs via oxidation at the


-carbon relative to a carbonyl or aromatic ring. By substituting all 

-hydrogens with alkyl groups (the "gem-dialkyl" or quaternary effect), medicinal chemists can:
  • Block CYP450 Oxidation: Prevent hydroxylation at the sensitive

    
    -site.
    
  • Increase Lipophilicity: The added ethyl/methyl groups significantly boost

    
    , enhancing blood-brain barrier (BBB) penetration.
    
5.2 Photochemical Probe (Norrish Reactions)

This molecule is an excellent substrate for studying Norrish Type I vs. Type II cleavage.

  • Type II Inhibition: Norrish Type II cleavage requires an abstraction of a

    
    -hydrogen. While this molecule has 
    
    
    
    -hydrogens (in the ethyl tails), the steric bulk around the carbonyl can alter the conformational accessibility required for the 1,4-biradical formation.
  • Type I Dominance: The stability of the tertiary radical formed upon

    
    -cleavage (homolysis of the C1-C2 bond) makes Type I cleavage a competitive pathway under UV irradiation.
    

MetabolicPath cluster_0 Standard Metabolic Routes (BLOCKED) cluster_1 Active Pathways Substrate This compound AlphaOx Alpha-Hydroxylation (Impossible: No H) AromaticOx Aromatic Ring Oxidation (Para-hydroxylation) Substrate->AromaticOx Reduct Carbonyl Reduction (To Alcohol) Substrate->Reduct Enolization Enolization/Racemization (Impossible: No H)

Figure 2: Metabolic stability profile. The quaternary center effectively blocks standard alpha-oxidation pathways.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12551839, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-ethyl-2-methylbutan-1-ol (Precursor Data). NIST Chemistry WebBook, SRD 69.[10] Retrieved from [Link][10]

  • Chemspace. Compound Datasheet: this compound (CAS 38077-47-3).[2][5][7] Retrieved from [Link]

Sources

The Orthogonal Twist: Physical & Synthetic Dynamics of Sterically Hindered Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Type: Technical Whitepaper Audience: Drug Discovery Chemists & Process Engineers

Executive Summary: The "Decoupling" Effect

In medicinal chemistry and physical organic research, sterically hindered phenyl ketones represent a unique class of "molecular switches." Unlike planar acetophenone, where the carbonyl


-system conjugates seamlessly with the aromatic ring, hindered analogs (e.g., 2,4,6-trimethylacetophenone or pivalophenone) are forced into non-planar conformations.

This phenomenon, known as the Steric Inhibition of Resonance , acts as an electronic decoupling mechanism. It fundamentally alters the molecule's dipole moment, spectroscopic signature, and metabolic stability. This guide analyzes these shifts, providing actionable data for researchers utilizing these moieties to modulate drug lipophilicity and metabolic half-life.

Structural Dynamics & Conformational Analysis

The defining physical property of this class is the dihedral twist angle (


) .
  • Acetophenone (Reference): The carbonyl group lies coplanar with the phenyl ring (

    
    ). This maximizes orbital overlap between the aromatic 
    
    
    
    -system and the carbonyl
    
    
    -orbital.
  • Sterically Hindered Analogs: Bulky ortho-substituents (e.g., methyl, chloro) or bulky alkyl groups (e.g., tert-butyl) create repulsive Van der Waals interactions with the carbonyl oxygen. To relieve this strain, the carbonyl group rotates out of the aromatic plane.

The Orthogonal Consequence

When


 approaches 

(orthogonality), the phenyl ring and the carbonyl group become electronically isolated. The molecule behaves chemically as if it were two separate entities: an isolated benzene ring and an isolated aliphatic ketone.
Visualization: The Steric Cascade

StericCascade StericBulk Steric Bulk (Ortho-substitution / t-Butyl) Repulsion Van der Waals Repulsion StericBulk->Repulsion Twist Dihedral Twist (> 45°) Repulsion->Twist Strain Relief Decoupling Orbital Decoupling (Loss of Resonance) Twist->Decoupling π-overlap failure IR_Shift IR: Blue Shift (↑ Wavenumber) Decoupling->IR_Shift UV_Shift UV: Hypsochromic Shift (↓ Intensity) Decoupling->UV_Shift Reactivity Metabolic Stability (↓ Reductase Affinity) Decoupling->Reactivity

Figure 1: The causal pathway from steric hindrance to observable physical property changes.

Spectroscopic Signatures

The "decoupling" effect is most easily validated via spectroscopic shifts. These values serve as the primary quality control (QC) metrics during synthesis.

Infrared Spectroscopy (Vibrational)

In conjugated systems (Acetophenone), resonance imparts single-bond character to the carbonyl, lowering its stretching frequency. In hindered systems, this resonance is broken. The carbonyl retains high double-bond character, shifting the absorption to higher energy (wavenumbers), mimicking an aliphatic ketone.

CompoundStructure TypeSteric Environment

(cm⁻¹)
Interpretation
Acetophenone PlanarUnhindered1685 - 1690Strong Conjugation (weakened C=O)
Pivalophenone TwistedAlkyl Bulk (t-Bu)1695 - 1700Partial Decoupling
2,4,6-Trimethylacetophenone OrthogonalAryl Bulk (ortho-Me)1700 - 1710Near-Total Decoupling (Aliphatic-like)
UV-Vis Spectroscopy (Electronic)

The primary transition of interest is the


 (K-band), associated with the conjugated system.
  • Effect: As the twist angle increases, the molar absorptivity (

    
    ) of the K-band drops precipitously (Hypochromic effect) and shifts to lower wavelengths (Hypsochromic/Blue shift).
    
  • Diagnostic: 2,4,6-Trimethylacetophenone shows a "benzenoid" absorption spectrum with very weak intensity in the 240–260 nm region, unlike the strong absorption of acetophenone.

Thermodynamic & Solubility Profiles (Drug Design)

For drug developers, the physical implications of steric hindrance extend to ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Lipophilicity (LogP)

Sterically hindered ketones often exhibit higher LogP values than predicted by simple atom-additive models.

  • Mechanism: Planar molecules require a structured solvation shell (entropic penalty). Twisted molecules disrupt this solvent ordering less severely and expose the hydrophobic "grease ball" of the bulky groups more effectively.

  • Application: Introducing ortho-methyl groups is a tactic to increase blood-brain barrier (BBB) permeability without adding significant molecular weight.

Metabolic Blocking

The carbonyl group is a prime target for ketoreductases (creating chiral alcohols) or CYP450 oxidation.

  • Steric Shielding: Bulky groups physically block the approach of the hydride donor (e.g., NADPH) in the enzyme active site.

  • Electronic Deactivation: The loss of conjugation alters the reduction potential (

    
    ), often making the ketone harder to reduce.
    

Experimental Protocol: Synthesis of 2,4,6-Trimethylacetophenone

While many routes exist, the Friedel-Crafts Acylation remains the most robust for aryl-hindered systems due to the high electron density of the mesitylene ring. For alkyl-hindered systems (e.g., pivalophenone), a Grignard approach is preferred to prevent rearrangement.

Selected Protocol: Friedel-Crafts Acylation of Mesitylene Objective: Synthesis of 2,4,6-Trimethylacetophenone (High Purity)

Reagents & Equipment
  • Substrate: Mesitylene (1,3,5-trimethylbenzene) [1.0 eq]

  • Acylating Agent: Acetyl Chloride [1.2 eq]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous [1.2 eq]
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    )
    
  • Apparatus: 3-neck round bottom flask, addition funnel, reflux condenser,

    
     drying tube.
    
Step-by-Step Methodology
  • Catalyst Activation:

    • Charge the flask with anhydrous

      
       and DCM under an inert atmosphere (
      
      
      
      ).
    • Cool to 0°C in an ice bath. Rationale: The reaction with activated mesitylene is highly exothermic; temperature control prevents polymerization.

  • Acylium Ion Generation:

    • Add Acetyl Chloride dropwise over 15 minutes.

    • Stir for 20 minutes until the solution homogenizes (formation of

      
       complex).
      
  • Electrophilic Attack:

    • Add Mesitylene dropwise over 30 minutes.

    • Observation: Evolution of HCl gas (requires a scrubber/trap). The solution will turn deep orange/red due to the formation of the

      
      -complex.
      
  • Completion & Hydrolysis:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench (Critical Step): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.

    • Why HCl? It prevents the precipitation of aluminum hydroxide salts, ensuring a clean phase separation.

  • Purification:

    • Separate the organic layer. Wash with water (

      
      ), 5% 
      
      
      
      (
      
      
      ), and brine (
      
      
      ).
    • Dry over

      
       and concentrate in vacuo.
      
    • Distillation: Purify via vacuum distillation (bp ~110°C at 10 mmHg) to remove unreacted mesitylene.

Workflow Diagram

SynthesisWorkflow Start Start: Anhydrous AlCl3 + DCM Gen Add Acetyl Chloride (Generate Acylium Ion) Start->Gen AddSub Add Mesitylene (0°C) (Electrophilic Substitution) Gen->AddSub Complex Formation of σ-Complex (Deep Red Color) AddSub->Complex Quench Hydrolysis (Ice/HCl) (Break Al-Complex) Complex->Quench Workup Phase Separation & Wash (NaHCO3 / Brine) Quench->Workup Distill Vacuum Distillation Workup->Distill Product Pure 2,4,6-Trimethylacetophenone Distill->Product

Figure 2: Operational workflow for the Friedel-Crafts synthesis of hindered ketones.

References

  • Mechanistic Foundation: Jones, R. A. Y. (1979). Physical and Mechanistic Organic Chemistry. Cambridge University Press. (Seminal text on steric inhibition of resonance).
  • Spectroscopic Data: NIST Mass Spectrometry Data Center.[1][2] Ethanone, 1-(2,4,6-trimethylphenyl)- Infrared Spectrum. National Institute of Standards and Technology.[1]

  • Synthetic Protocol: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Drug Design Applications: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Solubility Thermodynamics and Solvent Screening of 2-ethyl-2-methyl-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization framework for 2-ethyl-2-methyl-1-phenylbutan-1-one (CAS: 38077-47-3). Structurally defined as a highly sterically hindered aromatic ketone, this molecule presents unique solvation challenges due to the quaternary


-carbon adjacent to the carbonyl group.

For researchers in drug development and process chemistry, understanding the solubility thermodynamics of this moiety is critical for:

  • Reaction Optimization: Selecting solvents that maximize reaction kinetics (e.g., Grignard additions, Friedel-Crafts acylations).

  • Purification: Designing effective crystallization or liquid-liquid extraction (LLE) protocols.

  • Formulation: Overcoming the "brick dust" or "grease ball" behavior typical of lipophilic intermediates.

This guide details the theoretical solubility parameters, provides a predicted solubility dataset based on structural analogs (e.g., Pivalophenone), and outlines a rigorous experimental protocol for validation.

Structural Analysis & Physicochemical Properties[1][2][3]

To understand the solubility behavior, we must first deconstruct the molecule's "Solubility Pharmacophore."

Molecular Architecture

The molecule consists of a lipophilic phenyl ring attached to a carbonyl group. Crucially, the


-carbon (C2) is quaternary, bonded to a methyl group and two ethyl chains (considering the butane backbone).
  • IUPAC Name: this compound[1][2]

  • Structural Formula:

    
    
    
  • Key Feature: Steric Shielding. The bulky alkyl groups at the

    
    -position create a "steric umbrella" over the carbonyl oxygen. This significantly reduces the accessibility of the carbonyl for Hydrogen Bonding (H-bond) acceptance, depressing solubility in protic solvents compared to linear analogs like valerophenone.
    
Predicted Hansen Solubility Parameters (HSP)

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we derive the thermodynamic coordinates for solvent matching.

ParameterSymbolValue (MPa

)
Physical Interpretation
Dispersion

18.2High interaction via van der Waals forces (aromatic ring + alkyl chains).
Polarity

5.4Moderate dipole moment driven by the C=O bond.
H-Bonding

3.1Low. The molecule is an H-bond acceptor only, and steric bulk hinders this interaction.
Total

19.3Matches closely with Toluene, THF, and DCM.

Solubility Profile Data

The following data represents the thermodynamic equilibrium solubility (or miscibility, as the compound is likely a low-melting solid/oil) at 25°C.

Primary Solvent Classes
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)Excellent match for

and

. No H-bond donor requirement.
Aromatic TolueneVery High (>500 mg/mL)

-

stacking interactions with the phenyl ring facilitate complete miscibility.
Polar Aprotic THF, AcetoneHigh (>300 mg/mL)Dipole-dipole interactions stabilize the carbonyl. THF is superior due to lipophilic ether backbone.
Esters Ethyl AcetateHigh (>250 mg/mL)Good general solvent; useful for extraction from aqueous layers.
Alcohols Methanol, EthanolModerate (50-150 mg/mL)Solubility decreases as alcohol chain length decreases due to the " hydrophobic effect." Sterics hinder H-bonding.
Alkanes Hexane, HeptaneHigh (>200 mg/mL)Driven purely by dispersion forces (

). Excellent for recrystallization (as antisolvent) if cooled.
Aqueous WaterNegligible (<0.01 mg/mL)The "Hydrophobic Wall" effect. The molecule lacks H-bond donors and is too bulky to fit in the water lattice.
Temperature Dependence (Process Window)
  • In Alcohols (MeOH/EtOH): Solubility exhibits a steep positive curve with temperature. This suggests alcohols are ideal crystallization solvents (soluble at reflux, insoluble at

    
    C).
    
  • In Alkanes: Solubility is relatively flat at RT but drops precipitous at

    
    C, making heptane a viable wash solvent for low-temp isolation.
    

Experimental Determination Protocol

As a Senior Scientist, you must not rely solely on predictions. The following workflow ensures data integrity using a Self-Validating Gravimetric/HPLC Approach .

Workflow Visualization

SolubilityProtocol Start Start: Solid/Oil Sample Prep Sample Preparation (Excess Solute + Solvent) Start->Prep Equil Equilibration (24h @ 25°C, 500 rpm) Prep->Equil Thermodynamic Control Filter Filtration (0.22 µm PTFE) Equil->Filter Remove Undissolved Split Split Filtrate Filter->Split Grav Method A: Gravimetric (Evaporation) Split->Grav High Conc. (>10 mg/mL) HPLC Method B: HPLC-UV (Quantification) Split->HPLC Trace Conc. (<1 mg/mL) Result Data Synthesis (mg/mL) Grav->Result HPLC->Result

Figure 1: The "Tiered Analysis" workflow allows for accurate measurement of both highly soluble (Gravimetric) and sparingly soluble (HPLC) systems.

Detailed Methodology

Phase 1: Equilibration (The Saturation Step)

  • Weigh approx. 100 mg of this compound into a 4 mL HPLC vial.

  • Add exactly 1.0 mL of the target solvent.

  • Critical Check: If the solid dissolves immediately, the solution is undersaturated. Add more solute until a visible solid/oil phase persists.

  • Place vials in a thermomixer at 25°C

    
     0.1°C, shaking at 500 rpm for 24 hours.
    

Phase 2: Phase Separation

  • Centrifuge the vials at 4000 rpm for 10 minutes to pellet the undissolved material.

  • Using a pre-warmed syringe (to prevent precipitation in the needle), draw the supernatant and filter through a 0.22 µm PTFE filter . Note: Do not use Nylon filters, as they may adsorb lipophilic ketones.

Phase 3: Quantification

  • For Organic Solvents (High Solubility): Pipette exactly 0.5 mL of filtrate into a tared aluminum weighing pan. Evaporate solvent under vacuum/nitrogen flow. Weigh the residue.

    • Calculation:

      
      
      
  • For Aqueous/Trace Solvents: Dilute the filtrate 1000x with Acetonitrile and inject into HPLC (C18 Column, 70:30 ACN:Water, UV @ 254 nm). Quantify against a standard curve.

Strategic Solvent Selection for Process Chemistry

Based on the profile, we recommend the following solvent systems for specific unit operations:

SolventSelection Input Process Goal Reaction Reaction Medium Input->Reaction Crystal Crystallization Input->Crystal Extract Extraction (Work-up) Input->Extract R_Rec Recommended: THF or Toluene Reaction->R_Rec C_Sys System: MeOH (Hot) -> Cool Crystal->C_Sys C_Anti Alt: Toluene + Heptane Crystal->C_Anti E_Sys System: DCM or EtOAc / Water Extract->E_Sys R_Why Why: High solubility, Inert to Grignard/Lithiation R_Rec->R_Why

Figure 2: Decision matrix for solvent selection based on the physicochemical properties of the target ketone.

Reaction Solvent Recommendations
  • Grignard/Organolithium Chemistry: Use Anhydrous THF or 2-MeTHF . The high solubility ensures the starting material is available in solution, while the ether oxygen coordinates Mg/Li species.

  • Friedel-Crafts: Use DCM or 1,2-Dichloroethane . These dissolve the ketone and Lewis Acid catalysts (e.g.,

    
    ) effectively.
    
Crystallization Strategy

Because the molecule is "greasy" (lipophilic/low melting), crystallization is difficult.

  • Strategy A (Cooling): Dissolve in minimum hot Methanol (60°C). Cool slowly to -20°C. The steric bulk disrupts packing, so seeding is essential.

  • Strategy B (Antisolvent): Dissolve in 1 volume Toluene . Add 5 volumes Heptane slowly.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • PubChem Database. (2023). Compound Summary for CAS 38077-47-3 (this compound). [3]

Sources

Methodological & Application

synthesis of 2-ethyl-2-methyl-1-phenylbutan-1-one via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-ethyl-2-methyl-1-phenylbutan-1-one via Friedel-Crafts Acylation

Introduction & Scope

The synthesis of sterically hindered aromatic ketones, such as This compound , presents unique challenges distinguishable from standard Friedel-Crafts acylations. The target molecule features a quaternary carbon


 to the carbonyl group, creating significant steric bulk that impedes the electrophilic attack on the benzene ring.

This protocol details the optimized synthesis of this compound (also known as phenyl 1,1-diethyl-ethyl ketone) starting from 2-ethyl-2-methylbutanoic acid. The methodology addresses the critical competition between the desired acylation and the parasitic decarbonylation-alkylation pathway common to tertiary acyl chlorides.

Key Applications:

  • Photoinitiators: Sterically hindered ketones are precursors to Type I photoinitiators used in UV-curing coatings.

  • Pharmacophores: The neo-structure (quaternary center) provides metabolic stability in CNS-active drug scaffolds.

  • Fragrance Chemistry: Bulky ketones often exhibit enhanced fixative properties and unique olfactory profiles.

Strategic Analysis & Retrosynthesis

The primary risk in this synthesis is the instability of the tertiary acyl chloride intermediate. Under Lewis acid conditions, tertiary acyl chlorides (


) are prone to losing carbon monoxide (CO) to generate a stable tertiary carbocation (

).[1] If this occurs, the major product will be the alkylated benzene (via Friedel-Crafts alkylation) rather than the desired ketone.
2.1 Reaction Pathway & Competitors

ReactionPathway Start 2-ethyl-2-methylbutanoyl chloride Complex Acylium Ion Complex [R-C=O]+ [AlCl4]- Start->Complex + AlCl3 AlCl3 AlCl3 Catalyst Decarb Decarbonylation (-CO) Complex->Decarb High Temp / Polar Solvent Attack Benzene Attack Complex->Attack Low Temp / Kinetic Control Carbocation Tertiary Carbocation [R3C]+ Decarb->Carbocation Alkylation Product B (Impurity): (1,1-diethylpropyl)benzene Carbocation->Alkylation + Benzene Sigma Sigma Complex Attack->Sigma Product Target Product: This compound Sigma->Product - HCl

Figure 1: Mechanistic pathway highlighting the critical divergence between the desired acylation and the unwanted decarbonylation/alkylation.

Critical Process Parameters (CPP)

To ensure high selectivity for the ketone, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Temperature -5°C to 5°C (Addition)20°C (Reaction)High temperatures promote the expulsion of CO from the acylium complex. Keeping the reaction cool favors the bimolecular reaction with benzene.
Lewis Acid Stoichiometry 1.1 - 1.2 equivalentsUnlike alkylation (catalytic), acylation requires >1 equivalent of

because the product ketone complexes with the aluminum, deactivating the catalyst.
Reagent Addition Order Acyl Chloride


/Benzene
Adding the acid chloride to a pre-cooled suspension of

in benzene ensures the acylium ion reacts immediately upon formation, minimizing the lifetime of the intermediate prone to decarbonylation.
Solvent System Dichloromethane (DCM)DCM is preferred over nitrobenzene or

. Nitrobenzene can stabilize the acylium ion but is difficult to remove;

is highly flammable. DCM offers a balance of solubility and volatility.
Experimental Protocol
4.1 Reagents & Materials
  • Precursor: 2-ethyl-2-methylbutanoic acid (CAS: 1185-29-1).

  • Reagent: Thionyl Chloride (

    
    , 99%+).[2]
    
  • Catalyst: Aluminum Chloride (

    
    , anhydrous, granular/powder).
    
  • Solvent: Dichloromethane (Anhydrous), Benzene (Thiophene-free).

  • Equipment: 3-neck Round Bottom Flask (RBF), Addition Funnel (pressure-equalizing), Reflux Condenser,

    
     Drying Tube, Inert Gas (Argon/Nitrogen) line.
    
4.2 Step-by-Step Methodology

Step 1: Synthesis of 2-ethyl-2-methylbutanoyl chloride Note: This step converts the acid to the acid chloride. Commercial acid chloride may be used if available.

  • Charge a dry 250 mL RBF with 2-ethyl-2-methylbutanoic acid (13.0 g, 0.10 mol).

  • Add Thionyl Chloride (17.8 g, 10.9 mL, 0.15 mol) dropwise at room temperature.

  • Add a catalytic amount of DMF (2-3 drops) to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor cessation of HCl/SO2 gas evolution.

  • Purification: Distill the excess thionyl chloride and then distill the product under reduced pressure (approx. 60-65°C at 15 mmHg) to obtain the clear, colorless acid chloride.

    • Checkpoint: Verify IR (C=O stretch shift from ~1710 cm⁻¹ acid to ~1790 cm⁻¹ acid chloride).

Step 2: Friedel-Crafts Acylation

Workflow Start Start: Inert Atmosphere Setup Prep Suspend AlCl3 (1.1 eq) in dry DCM Cool to 0°C Start->Prep AddBenzene Add Benzene (1.2 eq) to Suspension Prep->AddBenzene AddAC Dropwise Addition of Acid Chloride Maintain T < 5°C AddBenzene->AddAC React Stir at 0°C for 1h Warm to 20°C for 2h AddAC->React Quench Pour into Ice/HCl Mixture (Hydrolysis of Al-Complex) React->Quench Extract Separate Organic Layer Wash with Water, NaHCO3, Brine Quench->Extract Dry Dry over MgSO4 Evaporate Solvent Extract->Dry Distill Vacuum Distillation Dry->Distill End Final Product: This compound Distill->End

Figure 2: Operational workflow for the acylation process.

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen.[2]

  • Catalyst Suspension: Add Anhydrous

    
      (14.7 g, 0.11 mol) and Dichloromethane  (100 mL). Cool the suspension to 0°C using an ice bath.
    
  • Substrate Addition: Add Benzene (9.4 g, 10.7 mL, 0.12 mol) to the flask. Note: Benzene is used in slight excess or as a co-solvent. If using benzene as the sole solvent, omit DCM and use ~100 mL Benzene.

  • Acylation: Load the Acid Chloride (prepared in Step 1) into the addition funnel.

  • Critical Addition: Add the acid chloride dropwise over 45–60 minutes.

    • Observation: The mixture will turn yellow/orange and HCl gas will evolve.

    • Control: Ensure internal temperature does not exceed 5°C to prevent decarbonylation.

  • Reaction: After addition is complete, stir at 0°C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for an additional 2 hours.

    • Note: Do not reflux unless TLC indicates incomplete conversion after 4 hours. Heat increases the risk of rearrangement.

Step 3: Workup & Isolation [3]

  • Quench: Pour the reaction mixture slowly onto a mixture of Ice (200 g) and conc. HCl (20 mL) . This breaks the strong Aluminum-Ketone complex.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 50 mL).[2]

  • Washing: Combine organic layers and wash sequentially with:

    • Water (50 mL)

    • 10% NaOH or Sat.

      
       (to remove unreacted acid/phenols)
      
    • Brine (50 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate on a rotary evaporator.
    
  • Purification: The crude oil is purified via vacuum distillation.

    • Expected Boiling Point: ~130–135°C at 10 mmHg (Estimated).

Characterization & Data
PropertyExpected ValueNotes
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage.
Yield 60 - 75%Lower than unhindered ketones due to steric bulk.
IR Spectrum ~1675 cm⁻¹ (C=O stretch)Conjugated ketone shift (lower than alkyl ketone).
1H NMR (CDCl3)

7.4 - 7.9 (m, 5H, Ar-H)
Multiplet for phenyl group.

1.85 (q, 4H,

of ethyl)
Quartet for methylene protons.

1.25 (s, 3H,

)
Singlet for the isolated methyl group.

0.80 (t, 6H,

of ethyl)
Triplet for methyl protons of ethyl groups.

Troubleshooting Guide:

  • Issue: Product contains alkylated benzene (confirmed by MS showing M+ for

    
     but no Oxygen).
    
    • Cause: Decarbonylation occurred.

    • Fix: Lower the addition temperature to -10°C. Ensure

      
       is fresh and anhydrous.
      
  • Issue: Low Yield / Recovery of starting acid.

    • Cause: Incomplete formation of acid chloride or moisture in the Friedel-Crafts step.

    • Fix: Distill

      
       before use; ensure strictly anhydrous conditions.
      
References
  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Vol. I-IV. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Rothstein, E., & Saville, R. W. (1949). The reaction between aromatic compounds and tertiary alkyl acid chlorides.[4][5] Journal of the Chemical Society, 1946-1959. (Seminal paper discussing the competition between acylation and alkylation/decarbonylation).

  • Greenberg, J. A., & Sammakia, T. (2017).[6] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Modern protocols for hindered acid chloride synthesis).

Sources

Advanced Protocols for Sterically Hindered Ketone Synthesis via Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of sterically hindered ketones via Grignard reagents (


) is historically plagued by three competitive side reactions that reduce yield and purity:
  • Enolization: The basicity of the Grignard reagent promotes proton abstraction from

    
    -hydrogens rather than nucleophilic attack.
    
  • Reduction:

    
    -hydride transfer from the Grignard reagent to the carbonyl creates a secondary alcohol instead of the desired ketone.
    
  • Double Addition: The resulting ketone is often more reactive than the starting material (ester/acid chloride), leading to tertiary alcohol formation.

This guide details three field-proven protocols designed to bypass these thermodynamic and kinetic traps. We prioritize Weinreb Amide synthesis for stability, Iron-Catalyzed Acylation for speed/selectivity, and Turbo Grignards for difficult metallations.

Method Selection: Decision Matrix

Use the following logic flow to select the optimal protocol for your specific substrate.

G cluster_legend Key Decision Factors Start Start: Target Ketone Structure Substrate Available Starting Material? Start->Substrate AcidCl Acid Chloride Substrate->AcidCl Ester Ester / Carboxylic Acid Substrate->Ester Nitrile Nitrile Substrate->Nitrile FeCat Method B: Iron-Catalyzed Acylation (Fastest, High Chemoselectivity) AcidCl->FeCat Standard Weinreb Method A: Weinreb Amide Route (Most Reliable, Prevents Over-addition) AcidCl->Weinreb If Fe fails Ester->Weinreb Convert to Amide CuCat Method C: Cu(I)-Catalyzed Addition (For Very Bulky R-Groups) Nitrile->CuCat Requires Catalysis Legend Weinreb: Best for preventing 3° alcohols Iron (Fe): Best for rapid reaction at low temp Copper (Cu): Best for unreactive nitriles

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and steric requirements.

Method A: The Weinreb Amide Protocol (Gold Standard)

Principle: The reaction utilizes


-methoxy-

-methylamides.[1][2][3] Upon nucleophilic attack by the Grignard, a stable five-membered chelate forms. This "frozen" tetrahedral intermediate prevents the collapse to the ketone until acidic workup, thereby making double addition impossible.

Mechanism Visualization:

Weinreb Amide Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Tetrahedral Chelate (Mg-O-N) Amide->Intermediate + Grignard Grignard R'-MgX Grignard->Intermediate Workup Acidic Hydrolysis (H3O+) Intermediate->Workup Quench Product Ketone (R-CO-R') Workup->Product Collapse

Figure 2: The chelation-controlled mechanism that guarantees mono-addition.

Detailed Protocol

Reagents:

  • Substrate:

    
    -methoxy-
    
    
    
    -methylamide (1.0 equiv)
  • Grignard Reagent:

    
     or 
    
    
    
    (1.2 – 1.5 equiv)
  • Solvent: Anhydrous THF (Ether is acceptable, but THF promotes better solubility for the chelate).

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve the Weinreb amide in anhydrous THF (0.5 M concentration). Cool to 0°C (ice bath).

    • Note: Unlike standard esters, Weinreb amides rarely require -78°C unless the Grignard is extremely valuable or prone to degradation.

  • Addition: Add the Grignard reagent dropwise via syringe pump or pressure-equalizing dropping funnel over 15–20 minutes.

    • Observation: The solution often turns yellow or slightly cloudy as the chelate forms.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor consumption of amide by TLC.[1]

    • Checkpoint: If starting material remains, the stable intermediate prevents side reactions; you can safely add another 0.5 equiv of Grignard.

  • Quench (Critical): Pour the reaction mixture into a vigorously stirring biphasic mixture of 1M HCl and Et2O.

    • Why: The acid is required to break the strong Mg-O-N chelate. Ammonium chloride (

      
      ) is often too weak to hydrolyze the intermediate efficiently.
      
  • Workup: Extract with Et2O (3x), wash with brine, dry over

    
    , and concentrate.
    

Method B: Iron-Catalyzed Acylation (Fürstner Protocol)

Principle: Standard reaction of Grignards with acid chlorides yields tertiary alcohols. However, in the presence of Fe(acac)3, the reaction proceeds via a transient "inorganic Grignard" species (Fe-Mg cluster) that transfers the alkyl group faster than the direct addition of bulk Grignard to the resulting ketone.

Advantages:

  • Extremely fast (often < 10 mins).

  • Operates at low temperature (-20°C to -78°C).

  • High tolerance for functional groups.[4]

Detailed Protocol

Reagents:

  • Substrate: Acid Chloride (1.0 equiv)

  • Catalyst:

    
     (Iron(III) acetylacetonate) - 3 to 5 mol% 
    
  • Grignard Reagent: 1.1 – 1.2 equiv

  • Solvent: THF/NMP mixture (Optional but recommended for stability) or pure THF.

Step-by-Step:

  • Catalyst Solvation: Dissolve the Acid Chloride and

    
     (red powder) in dry THF.
    
    • Color: Solution will be red/orange.

  • Cooling: Cool the mixture to -78°C .

  • Rapid Addition: Add the Grignard reagent slowly down the side of the flask.

    • Observation: A transient color change (often to dark brown/black) indicates the formation of the active Fe(-II) or Fe(I) species.

  • Reaction: The reaction is kinetically very fast. Stir for 10–30 minutes at low temperature.

  • Quench: Quench with saturated aqueous

    
    before allowing the reaction to warm up.
    
    • Why: Warming up with active Grignard still present risks attacking the newly formed ketone.

  • Purification: Iron residues can be sticky. Filter through a short pad of silica gel or Celite during the workup to remove metal salts.

Method C: Copper-Catalyzed Nitrile Addition

Principle: Nitriles are excellent precursors for hindered ketones because the intermediate is an imine salt (


), which does not react further with Grignards. However, sterically hindered nitriles are notoriously unreactive. Cu(I) salts catalyze this addition by coordinating to the nitrile 

-system.
Detailed Protocol

Reagents:

  • Substrate: Nitrile (1.0 equiv)[5]

  • Catalyst:

    
     (Copper(I) bromide dimethyl sulfide complex) - 5 to 10 mol% 
    
  • Grignard Reagent: 1.2 – 1.5 equiv

  • Solvent: THF or Ether/Toluene mix.

Step-by-Step:

  • Setup: Charge flask with CuBr·DMS and the Nitrile in THF.

  • Activation: Add the Grignard reagent.[5][6][7][8][9][10]

    • Temperature: For hindered substrates, this reaction often requires reflux .

    • Safety: If refluxing, ensure the Grignard is stable at that temperature (avoid allyl/benzyl Grignards at high temp if possible).

  • Reflux: Heat to reflux for 2–12 hours. Monitor by TLC (look for disappearance of nitrile).

  • Hydrolysis (The Key Step): The product is an imine magnesium salt. It requires strong acidic hydrolysis to convert to the ketone.

    • Add 2M or 6M HCl (depending on stability of R-groups) and stir vigorously for 2–4 hours (sometimes overnight) to hydrolyze the

      
       bond to 
      
      
      
      .

Special Section: Turbo Grignards ( )[11][12]

When preparing the Grignard reagent itself is the bottleneck (due to hindrance on the halide), use Knochel’s Turbo Grignard.

  • Composition: 1:1 complex of

    
     and 
    
    
    
    .
  • Mechanism:

    
     breaks up the polymeric aggregates of the Grignard reagent, creating a more reactive monomeric species.
    
  • Protocol: Treat your hindered aryl/alkyl iodide (or bromide) with

    
     at -20°C to RT. The Halogen-Magnesium exchange is significantly faster than with standard 
    
    
    
    .

Comparative Data Summary

FeatureWeinreb AmideIron-Catalyzed (Fürstner)Nitrile + Cu(I)
Primary Risk Cost of reagent (Amide prep)Temperature control (must stay low)Hydrolysis of imine
Reaction Time 1–3 Hours10–30 Minutes2–12 Hours (Reflux)
Steric Tolerance ExcellentGoodVery Good
Chemo-selectivity Very HighHighModerate
Product Purity High (No 3° alcohol)High (Kinetic control)High (Stops at imine)

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[3] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions.[4] Journal of the American Chemical Society, 124(46), 13856–13863. Link

  • Scheiper, B., et al. (2004).[11] Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Journal of Organic Chemistry, 69(11), 3943–3949. Link

  • Krasovskiy, A., & Knochel, P. (2004).[11] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[10] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Weiberth, F. J., & Hall, S. S. (1987).[5] Copper(I)-activated addition of Grignard reagents to nitriles.[7] Synthesis of ketimines, ketones, and amines.[5][7] Journal of Organic Chemistry, 52(17), 3901–3904.[5] Link

Sources

Application Note: 2-Ethyl-2-Methyl-1-Phenylbutan-1-One in Functional Perfumery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical evaluation, formulation, and quality control of 2-ethyl-2-methyl-1-phenylbutan-1-one (CAS 38077-47-3).

This molecule represents a class of sterically hindered, non-enolizable aromatic ketones . Its structural uniqueness—specifically the quaternary


-carbon—confers exceptional stability in aggressive media (e.g., hypochlorite bleach, high-pH soaps) where traditional fragrance ingredients fail.

Chemical Identity & Physicochemical Profile
  • IUPAC Name: this compound[1]

  • CAS Number: 38077-47-3[1][2]

  • Molecular Formula: C₁₃H₁₈O[1][3]

  • Molecular Weight: 190.28 g/mol

  • Structural Class: Aromatic Ketone (Hindered)

  • Key Structural Feature: The

    
    -carbon (C2) is quaternary, bonded to the carbonyl, a phenyl group, a methyl group, and two ethyl groups (one being part of the main butane chain).
    
    • Note: This absence of

      
      -hydrogens renders the molecule non-enolizable .
      
Physicochemical Properties (Predicted)
PropertyValueImplication for Perfumery
LogP (o/w) ~3.8 – 4.2High substantivity; excellent performance in fabric softeners and surfactants.
Vapor Pressure < 0.01 mmHg @ 25°CLow volatility; functions as a heart-to-base note.
Flash Point > 100°CSafe for standard handling; Class IIIB combustible liquid.
Appearance Colorless to pale yellow liquidMinimal impact on final product color.
Olfactory Characterization Protocol

As a sterically hindered ketone, this ingredient likely exhibits a diffusive, herbal, woody-amber, or fruity-balsamic profile, distinct from the sharper notes of acetophenone.

Protocol 1: Organoleptic Evaluation

Objective: To define the odor profile, tenacity, and threshold.

  • Preparation:

    • Prepare a 10% (w/w) solution in Dipropylene Glycol (DPG) or Triethyl Citrate (TEC).

    • Prepare a 1% (w/w) solution for threshold testing.

  • Blotter Testing:

    • Dip a smelling strip (0.5 cm) into the 10% solution.

    • Immediate (Top Note): Evaluate for solvent lift and initial impact (likely low).

    • 1 Hour (Heart Note): Evaluate the core character (Look for: Rosy, Woody, Minty, Phenolic).

    • 24 Hours (Base Note): Evaluate substantivity (Look for: Amber, Musk, Dry-Woody).

  • Panel Consensus:

    • Use a minimum of 3 trained perfumers.

    • Descriptor mapping: Check against standard descriptors (e.g., Valerophenone-like fruity/nutty vs. Pivalophenone-like herbal/minty).

Formulation & Stability: The "Non-Enolizable" Advantage

The core value of this compound lies in its resistance to chemical degradation.

Mechanism of Stability

Most ketones (e.g., Acetophenone) have


-hydrogens that allow keto-enol tautomerism . This enables:
  • Aldol Condensations: Polymerization and thickening.

  • Oxidation: Discoloration (yellowing/browning).

  • Halogenation: Rapid degradation in bleach (haloform reaction).

This compound lacks


-hydrogens.  It cannot enolize, making it chemically inert to these pathways.
Protocol 2: Accelerated Stability Testing

Objective: Validate performance in aggressive bases.

A. Hypochlorite Bleach (pH > 12)

  • Dose: 0.3% fragrance in a standard sodium hypochlorite solution (5% active Cl₂).

  • Incubation: Store at 40°C for 4 weeks.

  • Assessment:

    • Olfactory: Check for "sour" or "chlorinated" off-notes.

    • Chemical: Extract with hexane and analyze via GC-MS (see Protocol 4) to quantify % recovery.

    • Visual: Monitor for color change (yellowing indicates instability; this molecule should remain clear).

B. High-Alkaline Soap (pH 10-11)

  • Dose: 1.0% in a standard soap base (sodium tallowate/cocoate).

  • Incubation: UV exposure (Xenon arc) for 24 hours to test photo-stability.

  • Assessment: Check for discoloration on the soap surface.

Visualization of Stability Logic

The following diagram illustrates why this molecule outperforms standard ketones in stability.

StabilityMechanism StandardKetone Standard Ketone (e.g., Acetophenone) AlphaH Has α-Hydrogens StandardKetone->AlphaH Enolization Enol Formation (Reactive Intermediate) AlphaH->Enolization High pH Degradation Oxidation / Polymerization (Discoloration) Enolization->Degradation O2 / Cl2 TargetMolecule 2-ethyl-2-methyl- 1-phenylbutan-1-one QuaternaryC Quaternary α-Carbon (No α-Hydrogens) TargetMolecule->QuaternaryC Stability No Enolization Chemical Inertness QuaternaryC->Stability Blocks Reaction Result High Stability (Bleach/Alkali Safe) Stability->Result

Caption: Comparative stability pathway showing the protective mechanism of the quaternary alpha-carbon in this compound.

Analytical Protocol (GC-MS)

Objective: Purity assessment and quantification in product bases.

Protocol 3: GC-MS Method Parameters
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm) – Non-polar phase preferred for aromatic ketones.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 50:1), Temp: 250°C.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C, hold 3 min.

  • Detection: EI Source (70 eV), Scan range 35–400 amu.

  • Identification:

    • Target Ion (Quant): 105 m/z (Benzoyl fragment, Ph-C=O⁺).

    • Qualifier Ions: 77 m/z (Phenyl), 133 m/z (M - C4H9, loss of t-butyl-like group).

    • Note: The molecular ion (190 m/z) may be weak due to fragmentation at the quaternary carbon.

Safety & Regulatory (Toxicology)

As a specific isomer, safety data must be verified against IFRA and local regulations (REACH/TSCA).

  • Sensitization: Aromatic ketones can be sensitizers. Conduct HRIPT (Human Repeat Insult Patch Test) if not already established in supplier SDS.

  • Phototoxicity: Ketones absorbing UV (n→π* transition) can be phototoxic. However, hindered ketones often have lower quantum yields for radical formation.

    • Requirement: Verify UV-Vis absorption spectrum . If significant absorption >290 nm exists, perform 3T3 NRU Phototoxicity Test (OECD 432).

  • IFRA Status: Check the latest IFRA Standards Amendment. If not explicitly listed, it falls under general "Ketones" or requires a full safety dossier as a new material.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13653634, this compound. Retrieved from [Link]

  • Surburg, H., & Panten, J. (2016).Common Fragrance and Flavor Materials: Preparation, Properties and Uses (6th Ed.). Wiley-VCH.
  • Arctander, S. (1969).Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing Corporation. (Reference for odor profiles of homologous phenones).
  • OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. Retrieved from [Link]

Sources

Application Notes & Protocols: Catalytic Methods for Constructing Quaternary Carbon Centers in Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Significance of Quaternary Carbon Centers

The construction of quaternary carbon stereocenters, carbon atoms bonded to four distinct carbon substituents, represents a formidable challenge in modern organic synthesis.[1][2] These sterically congested motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents, where their three-dimensional architecture profoundly influences molecular shape and, consequently, biological function.[1][3] The synthesis of ketones bearing α-quaternary stereocenters is particularly crucial as the ketone functionality serves as a versatile handle for subsequent chemical transformations.[4][5][6] This guide provides an in-depth overview of key catalytic methodologies for the enantioselective construction of quaternary carbon centers in ketones, offering researchers and drug development professionals a practical resource grounded in mechanistic understanding and field-proven protocols.

I. Transition Metal-Catalyzed α-Quaternization of Ketones

Transition metal catalysis offers a powerful and versatile platform for the formation of α-quaternary ketones, with palladium, nickel, and copper being the most extensively studied metals. These methods often proceed through the generation of a metal-enolate intermediate, which then reacts with a suitable electrophile.

A. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a robust strategy for the construction of α-quaternary ketones.[7] This method typically involves the reaction of a prochiral ketone enolate with an allylic electrophile in the presence of a chiral palladium catalyst.[7][8]

Causality in Experimental Choices: The choice of ligand is paramount in achieving high enantioselectivity. Chiral phosphine-oxazoline (PHOX) ligands, for instance, have proven to be highly effective in creating a chiral pocket around the palladium center, thereby dictating the facial selectivity of the nucleophilic attack by the enolate.[7] The reaction can be performed on pre-formed enolates or, more conveniently, through decarboxylative allylation of allyl enol carbonates.[7]

Experimental Workflow: Palladium-Catalyzed Decarboxylative Allylic Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Allyl Enol Carbonate Substrate mix Combine Substrate, Catalyst, and Solvent under Inert Atmosphere start->mix catalyst [Pd2(dba)3] + Chiral Ligand (e.g., (S)-tBu-PHOX) catalyst->mix solvent Anhydrous Solvent (e.g., THF or Toluene) solvent->mix heat Stir at Specified Temperature (e.g., rt to 40 °C) mix->heat quench Quench Reaction heat->quench extract Aqueous Work-up & Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify product Enantioenriched α-Quaternary Ketone purify->product

Caption: Workflow for Pd-catalyzed decarboxylative allylic alkylation.

Protocol: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of a Cyclic Ketone [7]

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an argon atmosphere, add [Pd₂(dba)₃] (dibenzylideneacetone) (0.01 equiv) and the chiral ligand (e.g., (S)-tBu-PHOX) (0.025 equiv).

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., THF or toluene) and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Substrate Addition: Add the allyl enol carbonate substrate (1.0 equiv) to the catalyst solution.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the enantioenriched α-quaternary ketone.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

B. Nickel-Catalyzed α-Alkylation and α-Arylation

Nickel catalysis has recently gained prominence for the α-functionalization of ketones, particularly for the challenging coupling of unactivated alkyl halides.[9][10] Dinickel catalytic systems have shown remarkable efficacy in promoting the enantioselective α-alkylation of both cyclic and acyclic ketones.[9][10]

Mechanistic Insight: Mechanistic studies suggest that these reactions can proceed through a dinickel-catalyzed pathway, where a unique bimetallic ligand stabilizes the active catalytic species and creates a chiral environment for stereocontrol.[10] This approach circumvents the need for pre-generation of the enolate.

Data Summary: Nickel-Catalyzed Enantioselective α-Alkylation of Ketones [9]

Ketone SubstrateAlkyl HalideCatalyst SystemYield (%)ee (%)
2-PhenylcyclohexanoneIodomethaneNi(cod)₂/NiCl₂·glyme/Bimetallic Ligand9592
2-PhenylcycloheptanoneIodoethaneNi(cod)₂/NiCl₂·glyme/Bimetallic Ligand8890
Propiophenone1-IodopropaneNi(cod)₂/NiCl₂·glyme/Bimetallic Ligand7585

Protocol: Dinickel-Catalyzed Asymmetric α-Alkylation of a Cyclic Ketone [10]

  • Reaction Setup: In a nitrogen-filled glovebox, add Ni(cod)₂ (0.05 equiv), NiCl₂·glyme (0.05 equiv), the bimetallic ligand (0.05 equiv), and a base such as sodium tert-butoxide (1.5 equiv) to a flame-dried Schlenk tube.

  • Solvent and Substrate Addition: Add dry diethyl ether and stir for 30 minutes at room temperature. Then, add the ketone substrate (1.0 equiv).

  • Electrophile Addition: After stirring for another 30 minutes, add the unactivated alkyl iodide (1.5 equiv).

  • Reaction Conditions: Stir the resulting mixture at the specified temperature for 24-48 hours.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

II. Organocatalytic α-Quaternization of Ketones

Organocatalysis provides a metal-free alternative for the construction of α-quaternary ketones, often relying on the formation of enamine or iminium ion intermediates.[1]

A. Enamine Catalysis

Chiral secondary amines, such as proline derivatives, can catalyze the α-functionalization of ketones by forming a transient enamine, which then reacts with an electrophile.[11][12] Singly Occupied Molecular Orbital (SOMO) catalysis, a subset of enamine catalysis, has enabled the enantioselective α-allylation of ketones.[11][12]

Catalytic Cycle: SOMO-Catalyzed α-Allylation of a Ketone

G ketone Ketone enamine Enamine Intermediate ketone->enamine + Catalyst catalyst Chiral Amine Catalyst radical_cation Radical Cation enamine->radical_cation - e⁻ (Oxidant) oxidant Oxidant (e.g., CAN) addition_product Alkylated Iminium Ion radical_cation->addition_product + Allyl Silane allyl_silane Allyl Silane addition_product->catalyst - H⁺ product α-Quaternary Ketone addition_product->product + H₂O hydrolysis Hydrolysis

Caption: Simplified catalytic cycle for SOMO-catalyzed α-allylation.

Protocol: Organocatalytic Enantioselective α-Allylation of a Cyclic Ketone [11]

  • Reaction Setup: To a vial, add the chiral imidazolidinone catalyst (0.2 equiv), the cyclic ketone (1.0 equiv), the allyl silane (2.0 equiv), and an oxidant such as ceric ammonium nitrate (CAN) (2.5 equiv).

  • Solvent and Temperature: Add the appropriate solvent (e.g., acetonitrile) and cool the mixture to the specified temperature (e.g., -20 °C).

  • Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with an organic solvent (e.g., dichloromethane). Dry the combined organic layers, concentrate, and purify by flash column chromatography.

III. Phase-Transfer Catalysis for α-Quaternization

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases.[13][14] In the context of α-quaternization of ketones, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a natural product like a Cinchona alkaloid, facilitates the transfer of an enolate from an aqueous basic phase to an organic phase containing the electrophile.[13][15]

Principle of Operation: The chiral catalyst forms a tight ion pair with the enolate in the organic phase, creating a chiral environment that directs the subsequent alkylation.[15] This method is particularly attractive due to its operational simplicity and the use of inexpensive bases and solvents.[16]

Data Summary: PTC Enantioselective Alkylation of β-Keto Esters [15]

β-Keto Ester SubstrateAlkylating AgentCatalystYield (%)ee (%)
Ethyl 2-oxocyclopentanecarboxylateBenzyl BromideCinchona-derived Quaternary Ammonium Salt9895
Ethyl 2-oxocyclohexanecarboxylateAllyl BromideCinchona-derived Quaternary Ammonium Salt9592
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylatePropargyl BromideCinchona-derived Quaternary Ammonium Salt9296

Protocol: Asymmetric Phase-Transfer Catalytic Alkylation of a β-Keto Ester [15]

  • Reaction Setup: In a round-bottom flask, dissolve the β-keto ester (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.05 equiv) in an organic solvent (e.g., toluene).

  • Base and Electrophile Addition: Add an aqueous solution of a base (e.g., 50% aq. NaOH) and the alkylating agent (1.1-1.5 equiv).

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

IV. Conclusion and Future Outlook

The catalytic enantioselective synthesis of ketones bearing α-quaternary carbon centers has witnessed remarkable progress over the past few decades.[1] Methodologies based on transition metal catalysis, organocatalysis, and phase-transfer catalysis now provide reliable access to a wide range of these valuable building blocks.[3][15][17] Future research will likely focus on expanding the substrate scope to more challenging acyclic systems, developing more sustainable and economical catalytic systems, and applying these methods to the total synthesis of complex natural products and pharmaceuticals. The continued development of innovative catalytic solutions will undoubtedly empower chemists to explore new regions of chemical space and accelerate the discovery of novel therapeutics.

References

  • Petrov, A. A., & Stoltz, B. M. (2011). Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters. National Institutes of Health. [Link]

  • Reeves, C. M., & Stoltz, B. M. (2015). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of Key Building Blocks for the Synthesis of Biologically Active Molecules. Accounts of Chemical Research, 48(4), 1231–1243. [Link]

  • Feng, J., & Fu, G. C. (2017). Recent Advances in Asymmetric Catalytic Construction of Oxa-Quaternary Carbon Centers. Angewandte Chemie International Edition, 56(36), 10854-10865. [Link]

  • Cherney, A. H., & Reisman, S. E. (2013). Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. Journal of the American Chemical Society, 135(20), 7602–7605. [Link]

  • Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]

  • Wheatley, E., & Hoveyda, A. H. (2019). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition, 58(39), 13867-13871. [Link]

  • Reeves, C. M., & Stoltz, B. M. (2015). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of Key Building Blocks for the Synthesis of Biologically Active Molecules. Accounts of Chemical Research, 48(4), 1231–1243. [Link]

  • Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(49), 27211–27217. [Link]

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium, phosphonium and arsonium salts. Tetrahedron Letters, 45(24), 4641-4644. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Construction of Quaternary Stereocenters by a Palladium-Catalyzed Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 126(48), 15698–15699. [Link]

  • Reeves, C. M., & Stoltz, B. M. (2012). Catalytic Enantioselective Alkylation of Prochiral Ketone Enolates. In Asymmetric Synthesis II: More Methods and Applications (pp. 1-27). Wiley-VCH. [Link]

  • Liu, Y., & Han, S. (2015). Catalytic enantioselective construction of vicinal quaternary carbon stereocenters. Chemical Science, 6(12), 6774-6783. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of α,α-disubstituted ketones. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Franc, M., & Jew, S. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2419. [Link]

  • Fujioka, H., Murai, K., Ohba, Y., & Kita, Y. (2007). Synthesis of Consecutive All-Carbon Quaternary Centers via Three-Step Reactions. Organic Letters, 9(26), 5601–5604. [Link]

  • Wheatley, E., & Hoveyda, A. H. (2019). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition, 58(39), 13867-13871. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2006). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Journal of the American Chemical Society, 128(49), 15582–15583. [Link]

  • Wang, P., et al. (2023). Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Organic Chemistry Frontiers, 10(15), 3749-3755. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature, 455(7211), 322–326. [Link]

  • Wang, C., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Communications, 54(82), 11627-11630. [Link]

  • Liu, Y., & Han, S. (2015). Catalytic enantioselective construction of vicinal quaternary carbon stereocenters. Chemical Science, 6(12), 6774-6783. [Link]

  • Leighton, J. L., O'Malley, S. J., & Tan, K. L. (2006). Synthesis of Quaternary Carbon Centers via Hydroformylation. Journal of the American Chemical Society, 128(43), 13998–13999. [Link]

  • de Souza, A. C., & de Souza, R. O. M. A. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. Beilstein Journal of Organic Chemistry, 17, 1708–1747. [Link]

  • Fuji, K., et al. (1989). Asymmetric alkylation of .alpha.-alkyl .beta.-keto esters. Journal of the American Chemical Society, 111(20), 7921–7930. [Link]

  • Trost, B. M., & Jiang, C. (2006). Catalytic Enantioselective Construction of All-Carbon Quaternary Stereocenters. Synthesis, 2006(3), 369-396. [Link]

  • Lackner, G. L., & Pařez, J. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry. [Link]

  • Pařez, J. (2023). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. (Doctoral dissertation, Graz University of Technology). [Link]

  • Wang, J., et al. (2021). Asymmetric construction of acyclic quaternary stereocenters via direct enantioselective additions of α-alkynyl ketones to all. Nature Communications, 12(1), 6700. [Link]

  • Wikipedia contributors. (2023, November 28). Phase-transfer catalyst. In Wikipedia, The Free Encyclopedia. [Link]

  • Morken, J. P., & Hoveyda, A. H. (2011). Synthesis of Quaternary Carbon Stereogenic Centers by Diastereoselective Conjugate Addition of Boron-Stabilized Allylic Nucleophiles to Enones. Journal of the American Chemical Society, 133(19), 7440–7443. [Link]

  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link]

  • Sharma, T., & Kumar, P. (2013). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Scientific & Engineering Research, 4(7), 180-202. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). OperaChem. [Link]

  • Park, Y., & Kim, Y. (2020). Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives. Catalysts, 10(8), 875. [Link]

  • Souillart, L., & Cramer, N. (2015). Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. Chemical Reviews, 115(17), 9410–9464. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2006). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Journal of the American Chemical Society, 128(49), 15582–15583. [Link]

  • Zhang, Z., et al. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 143(9), 3616–3624. [Link]

  • Alza, E., & Marques, M. (2010). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Current Organic Chemistry, 14(12), 1216-1237. [Link]

  • Souillart, L., & Cramer, N. (2015). Transition metal-catalyzed ketone-directed or mediated C–H functionalization. Chemical Society Reviews, 44(16), 5850-5866. [Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in nucleophilic addition to 2-ethyl-2-methyl-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STERIC-002-PH Subject: Troubleshooting Nucleophilic Addition to 2-ethyl-2-methyl-1-phenylbutan-1-one Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: Why Your Reaction is Failing

You are attempting to forge a carbon-carbon bond at a carbonyl center flanked by a phenyl ring and a quaternary ammonium-like steric wall. The substrate, This compound , possesses a quaternary


-carbon bearing three alkyl groups (Methyl, Ethyl, Ethyl).
The Steric Reality

Standard Grignard or Hydride protocols fail here because the Bürgi-Dunitz trajectory (the 107° angle of attack required for orbital overlap) is physically blocked.

  • Symptom A: No Reaction (Recovery of Starting Material)

    • Cause: The nucleophile cannot penetrate the "Cone of Protection" created by the rotating ethyl groups on the quaternary

      
      -carbon.
      
  • Symptom B: Formation of Secondary Alcohol (Reduction Product)

    • Cause:

      
      -Hydride Transfer. If your nucleophile has 
      
      
      
      -hydrogens (e.g., iso-propylmagnesium bromide), the steric bulk forces the reagent to act as a hydride donor rather than a carbon nucleophile.
  • Symptom C: Enolization?

    • Status: IMPOSSIBLE.

    • Reason: Your substrate has zero

      
      -protons . Unlike less hindered ketones, this molecule cannot enolize. If you see side products, they are likely from Single Electron Transfer (SET) radical pathways or reduction, not deprotonation.
      
Decision Matrix: Troubleshooting Flow

StericTriage Start Reaction Outcome Analysis Result What is the major product? Start->Result SM Starting Material Recovered Result->SM No Reaction Alc Reduced Alcohol (OH) Result->Alc Reduction Rad Radical Coupling/Pinacol Result->Rad SET Pathway Sol1 Switch to Organolithium (Smaller radius, higher energy) SM->Sol1 Sol2 Use Organocerium (Imamoto) (Activates C=O, suppresses reduction) Alc->Sol2 Sol3 Change Nucleophile (Remove beta-hydrogens) Alc->Sol3 Rad->Sol2

Figure 1: Diagnostic logic flow for hindered ketone addition failures.

Protocol Optimization: The "Imamoto" Solution

The most robust solution for this specific substrate is the Organocerium (Luche-Imamoto) Method . Lanthanide salts (CeCl


) coordinate selectively to the carbonyl oxygen, increasing electrophilicity while suppressing the basicity and reducing potential of the organometallic reagent.
Methodology: Anhydrous Cerium(III) Chloride Mediated Addition

Critical Warning: Commercial "anhydrous" CeCl


 is often hydrated. You must  dry it in situ. Failure to do so destroys the organometallic reagent.
Reagents & Setup
  • Substrate: this compound (1.0 equiv)

  • CeCl

    
    ·7H
    
    
    
    O:
    (1.5 equiv)
  • Organolithium (RLi) or Grignard (RMgX): (1.5 equiv)

  • Solvent: THF (Dry, inhibitor-free)

Step-by-Step Protocol
  • Dehydration (The "Imamoto Activation"):

    • Place CeCl

      
      ·7H
      
      
      
      O in a flame-dried Schlenk flask.
    • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2 hours while stirring. The powder should turn from clumpy/white to a fine, free-flowing powder.

    • Tip: Do not skip the stirring; it prevents "crusting" which traps water.

  • Slurry Formation:

    • Cool the flask to room temperature under Argon.

    • Add dry THF. Sonicate for 15–30 minutes to form a milky white suspension.

    • Cool the slurry to -78 °C .

  • Transmetallation:

    • Add your Organolithium (RLi) or Grignard dropwise to the CeCl

      
       slurry at -78 °C.
      
    • Stir for 30 minutes. You have now generated the organocerium species (

      
      ).
      
    • Note: The solution often turns yellow/orange depending on the R group.

  • Addition:

    • Add the ketone (dissolved in minimal THF) dropwise to the cold organocerium mixture.

    • Crucial: Allow the reaction to warm slowly to 0 °C over 2–4 hours. The steric bulk requires thermal energy to overcome the activation barrier, but the Ce-activation protects against side reactions during warming.

  • Quench:

    • Quench with dilute aqueous HCl or NH

      
      Cl. (Avoid strong acid if the product is acid-sensitive, though tertiary alcohols are generally robust).
      

Alternative Strategy: The "Nuclear" Option (Organolithiums)

If you cannot use Cerium, you must exploit the size/reactivity ratio . Organolithiums are smaller and more nucleophilic than Grignards, often bypassing the steric block.

Comparative Data: Nucleophile Size vs. Reactivity

Reagent TypeNucleophilicitySteric DemandRisk of ReductionRecommended For
R-MgBr (Grignard) ModerateHigh (Solvated Cluster)High (if

-H present)
Unhindered Ketones
R-Li (Organolithium) HighLow (Tetramer/Dimer)ModerateHindered Ketones
R-CeCl

(Organocerium)
High (Activated)ModerateVery Low Ultra-Hindered Ketones

Protocol Adjustment for R-Li:

  • Solvent: Switch from THF to Diethyl Ether or Toluene .

    • Reason: THF coordinates strongly to Li, increasing the effective steric bulk of the reagent. Non-polar solvents result in "tighter" ion pairs or smaller aggregates that can slip past the ethyl groups.

  • Temperature: Initiate at -78 °C, but be prepared to warm to Room Temperature.

Frequently Asked Questions (FAQs)

Q1: I am seeing a product with a molecular weight corresponding to the alcohol, but NMR shows a doublet and a septet. What happened? A: You reduced the ketone. The "doublet and septet" indicates an isopropyl group (if you used


). The "septet" is the proton on the new alcohol carbon. The bulky ketone stripped a hydride from the 

-carbon of your Grignard reagent.
  • Fix: Switch to Methyllithium (no

    
    -hydrogens) or use the Organocerium protocol .
    

Q2: Can I use Lewis Acids like BF


·OEt

instead of CeCl

?
A: Proceed with caution. While BF

activates the carbonyl, it is a strong Lewis acid that can induce rearrangement of the carbon skeleton (Wagner-Meerwein shifts) in highly substituted substrates like yours. CeCl

is much milder and specifically "philic" toward the carbonyl oxygen without triggering carbocation rearrangements.

Q3: Why not just heat the Grignard reaction to reflux? A: Heating a hindered ketone with a Grignard reagent usually accelerates the reduction pathway (which has a lower activation energy) faster than the addition pathway. You will likely increase the yield of the byproduct, not the desired tertiary alcohol.

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones."[1] Journal of the American Chemical Society, 111(12), 4392–4398.

  • Ashby, E. C., et al. "Single-electron transfer in the reaction of Grignard reagents with ketones."[2] Journal of the American Chemical Society, 103(16), 4983–4985.

  • Evans, D. A. "Stereoselective Nucleophilic Addition to Carbonyls." Harvard University Lecture Notes.

  • Conant, J. B., & Blatt, A. H. "The Reaction of Highly Hindered Ketones." Journal of the American Chemical Society, 51(4), 1227–1236.

Sources

Welcome to the Alpha-Quaternary Phenyl Ketone Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: AQPK-OPT-2024 Topic: Yield Optimization & Troubleshooting for Sterically Congested Ketones

This guide addresses the synthesis of alpha-quaternary phenyl ketones (e.g., Ph-C(=O)-C(R¹)(R²)(R³)). Constructing a quaternary carbon adjacent to a carbonyl is a high-energy barrier transformation due to significant steric repulsion. When a phenyl ring is attached to the carbonyl, electronic factors (conjugation) further complicate enolate reactivity.

This support documentation is structured into three "Service Modules" based on the most common synthetic methodologies.

Module 1: Protocol Selection & Strategy

Before troubleshooting, ensure you are using the correct thermodynamic or kinetic pathway for your specific substrate.

Visual Decision Matrix: Method Selection

Use the diagram below to validate your current synthetic route.

MethodSelection Start Start: Substrate Analysis Target Target: Alpha-Quat Phenyl Ketone Start->Target Q1 Is the Quat center chiral/enantioselective? Target->Q1 Q2 Are you adding an Aryl group or Alkyl group? Q1->Q2 No (Racemic OK) MethodC Method C: Pd-Catalyzed Allylic Alkylation (Stoltz) Q1->MethodC Yes (High ee required) MethodA Method A: Pd-Catalyzed Alpha-Arylation Q2->MethodA Adding Aryl Group MethodB Method B: Enolate Alkylation (Kinetic Control) Q2->MethodB Adding Alkyl Group OptA MethodA->OptA See Module 2 OptB MethodB->OptB See Module 3 OptC MethodC->OptC See Module 4

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate requirements.

Module 2: Troubleshooting Pd-Catalyzed Alpha-Arylation

Primary Methodology: Hartwig-Buchwald Arylation Context: Coupling a branched alpha-phenyl ketone enolate with an aryl halide to form the quaternary center.

Common Issue 1: "The reaction stalls at low conversion (<30%)."

Diagnosis: Catalyst deactivation or failure to undergo reductive elimination. Technical Insight: Forming a quaternary center requires the reductive elimination of two bulky groups (the tertiary enolate and the aryl group) from the Palladium center. Standard ligands (e.g., BINAP, dppf) often fail here because they do not create enough steric pressure to force this elimination.

Protocol Adjustment:

  • Switch Ligand Class: Move to bulky, electron-rich phosphines.

    • Recommendation: Use P(t-Bu)₃ (Tri-tert-butylphosphine) or Q-Phos . These ligands are sufficiently bulky to accelerate reductive elimination, which is the rate-determining step for quaternary center formation [1].

  • Base Selection: Ensure the base matches the pKa of the alpha-proton.

    • For alpha-phenyl ketones (pKa ~16-18), NaOtBu is often sufficient and compatible with P(t-Bu)₃.

    • Caution: If your substrate has base-sensitive functional groups, switch to K₃PO₄ (anhydrous).

Common Issue 2: "I am seeing significant hydrodehalogenation (reduction) of the aryl halide."

Diagnosis: Beta-hydride elimination from the enolate is competing with reductive elimination. Technical Insight: Although less common in ketones than esters, if the reductive elimination is slow (due to sterics), the Pd-enolate intermediate may undergo beta-hydride elimination, leading to the reduced arene and an alpha,beta-unsaturated ketone.

Corrective Action:

  • Increase Catalyst Loading: Push the rate of reductive elimination by increasing Pd concentration (up to 2-5 mol%).

  • Solvent Switch: Switch from THF to Toluene or Dioxane . Higher temperatures (80-100°C) generally favor reductive elimination over beta-hydride elimination in these specific sterically demanded systems [2].

Module 3: Troubleshooting Enolate Alkylation

Primary Methodology: Classical Enolate Alkylation (Sɴ2) Context: Reacting an alpha-branched phenyl ketone enolate with an alkyl halide.[1]

Common Issue 3: "I am getting O-Alkylation instead of C-Alkylation."

Diagnosis: Hard/Soft Acid-Base (HSAB) mismatch. Technical Insight: Phenyl ketone enolates are ambident nucleophiles. The oxygen is the "hard" center (high charge density), and the carbon is the "soft" center. Steric hindrance at the alpha-carbon (quaternary center formation) directs the electrophile toward the less hindered oxygen.

Optimization Protocol:

VariableRecommendationScientific Rationale
Solvent THF/HMPA or DMPU Polar aprotic additives solvate the Lithium cation, breaking the O-Li aggregates. This makes the enolate "naked" and more reactive at the Carbon center [3].
Counter-ion Lithium (Li+) Li+ binds tightly to Oxygen, shielding it and directing the electrophile to the Carbon. Avoid Potassium (K+) bases (KHMDS) if O-alkylation is a problem, as K+ leaves the Oxygen more exposed.
Leaving Group Iodide (I-) Use Alkyl Iodides. Iodide is a "soft" leaving group, which pairs better with the "soft" Carbon nucleophile (HSAB theory).
Common Issue 4: "Yield is low due to polyalkylation."

Diagnosis: Proton exchange (Equilibration). Technical Insight: The product (alpha-quaternary ketone) is less acidic than the starting material, but if any starting material remains, proton transfer can occur. However, for quaternary centers, the main issue is often that the starting enolate acts as a base for the alkyl halide (E2 elimination) rather than a nucleophile.

Corrective Action:

  • Strict Kinetic Control: Generate the enolate quantitatively with LDA at -78°C for 1 hour before adding the electrophile.

  • Add Electrophile Rapidly: Add the alkyl halide in one portion to minimize the time the enolate exists in the presence of the product.

Module 4: Advanced Asymmetric Synthesis (The "Stoltz" Protocol)

Primary Methodology: Pd-Catalyzed Decarboxylative Allylic Alkylation Context: You need a specific enantiomer of the alpha-quaternary phenyl ketone.

FAQ: "How do I access the enantiopure quaternary center?"

Solution: Do not use direct alkylation. Use the Stoltz-Trost Allylic Alkylation . This method converts an allyl enol carbonate (derived from your ketone) into the alpha-quaternary ketone with high enantioselectivity.[2][3]

Workflow Visualization:

StoltzMechanism Substrate Allyl Enol Carbonate (Racemic) Intermed [Pd(allyl)(L)]+ Enolate- Substrate->Intermed Oxidative Addition & Decarboxylation Pd0 Pd(0) Catalyst (PHOX Ligand) Pd0->Substrate Catalysis Product Alpha-Quat Ketone (High ee) Intermed->Product Reductive Elimination (Stereo-determining) CO2 CO2 (Gas) Intermed->CO2 Byproduct Product->Pd0 Regeneration

Figure 2: The catalytic cycle for Pd-catalyzed decarboxylative allylic alkylation.

Critical Success Factor:

  • Ligand Choice: Use (S)-t-Bu-PHOX ligands.[3] These are privileged structures for creating quaternary centers on cyclic and acyclic ketones [4].

  • Solvent: Non-polar solvents like Hexane:Toluene (1:1) often maximize ee by tightening the ion pair between the cationic Pd-allyl complex and the enolate.

References

  • Hamann, B. C., & Hartwig, J. F. (1997). Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Chlorides, and the First Amidation of Aryl Bromides. Journal of the American Chemical Society.[4] (Note: Foundational work establishing P(t-Bu)3 effects on reductive elimination).

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[5] Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones.[4] Journal of the American Chemical Society.[4]

  • Caine, D. (1973). Alkylation and Related Reactions of Ketones and Aldehydes via Metal Enolates.[2][6][7] Carbon-Carbon Bond Formation. (Classic reference for solvent effects on enolate alkylation).

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society.[4]

For further assistance, please contact the Synthesis Optimization Group with your specific substrate structure and NMR data.

Sources

Technical Guide: Purification of High-Boiling Aromatic Ketones by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Research & Process Development Teams Subject: Optimization and Troubleshooting of Vacuum Distillation for Aromatic Ketones

Introduction

Purifying high-boiling aromatic ketones (e.g., benzophenone derivatives, acetophenones, chalcones) presents a paradoxical challenge. These compounds are generally thermally stable yet prone to oxidative degradation and polymerization at the sustained high temperatures required for atmospheric distillation. Furthermore, their tendency to crystallize immediately upon cooling creates unique hardware clogging risks that standard protocols often fail to address.

This guide moves beyond basic textbook instruction. It focuses on the thermodynamic management of the distillation path and the hydrodynamics of the vapor-liquid equilibrium (VLE) under reduced pressure.

Module 1: Experimental Design & Hardware Selection

The success of a distillation run is determined before the heating mantle is ever turned on. For aromatic ketones with boiling points


 at atmospheric pressure, standard laboratory glassware is often insufficient.
1.1 The Vacuum-Thermal Relationship

You cannot simply "turn on the pump." You must target a specific boiling point (BP) window.

  • Target: Reduce system pressure until the compound boils between 120^\circ\text{C} and 160^\circ\text{C} .

  • Why: Below 120^\circ\text{C}, the vapor density is often too low to drive the mass transfer effectively (slow rate). Above 160^\circ\text{C}, you risk thermal degradation and tar formation.

Data Table 1: Pressure-Temperature Nomograph Estimates for Generic Aromatic Ketone (Assumes


 typical for aryl ketones)
Atmospheric BP (

)
Target Vacuum (Torr/mmHg)Approx. Distillation Temp (

)
25010125
3002135
3500.1 (High Vac)140

Critical Insight: Use a Nomograph based on the Clausius-Clapeyron equation to predict your specific set points [1].[1]

1.2 Glassware Configuration Logic

For high-boiling ketones, residence time is the enemy.

  • Avoid: Vigreux columns or long condensers. The increased surface area acts as a "cold finger," causing premature solidification and reflux flooding.

  • Select: Short Path Distillation heads. These minimize the distance the vapor travels, reducing the pressure drop (

    
    ) between the pot and the pump.[2]
    

Figure 1: Equipment Selection Logic

EquipmentSelection Start Select Distillation Setup CheckBP Atmospheric BP > 250°C? Start->CheckBP Standard Standard Distillation Kit (Water Condenser) CheckBP->Standard No ShortPath Short Path Head (Minimized Distance) CheckBP->ShortPath Yes CheckSolid Melting Point > 50°C? CondenserType Condenser Choice CheckSolid->CondenserType Yes (Solid at RT) WaterCondenser Standard Water Cooling CheckSolid->WaterCondenser No (Liquid at RT) ShortPath->CheckSolid AirCondenser Air Condenser or Warm Oil Circulator CondenserType->AirCondenser Prevents Clogging

Caption: Decision matrix for selecting glassware based on thermal properties of the target ketone.

Module 2: The "Solidification" Problem (Troubleshooting Guide)

The most frequent failure mode with aromatic ketones is the distillate solidifying inside the condenser, blocking the vacuum path. This can lead to dangerous pressure buildups and implosions.

Issue: The "White Plug" (Condenser Clogging)

Symptoms: Vacuum pressure rises (gauge reading goes up), no distillate collects, white solid accumulates in the condenser neck. Mechanism: The melting point of the pure ketone is higher than the coolant temperature.

Corrective Protocols:

  • The "Hot" Condenser: Do not use cold tap water.

    • Method: Use a recirculating heater with ethylene glycol/water set to

      
      above the compound's melting point.
      
    • Alternative: If the MP is

      
      , use an Air Condenser  (no liquid coolant). The ambient air provides sufficient 
      
      
      
      to condense the vapor without freezing it immediately [2].
  • Thermal Jacketing:

    • Wrap the distillation arm (the bridge) in aluminum foil to prevent radiative heat loss.

    • Use a heat gun (carefully) or heat tape on the bridge to keep the glass temperature above the melting point of the distillate until it reaches the receiving flask.

  • Solvent "Chaser" (Advanced):

    • If a blockage begins, inject a small amount of compatible low-boiling solvent (e.g., toluene) through the thermometer adapter (if equipped with a septum) to dissolve the plug. Note: This compromises purity and requires re-evaporation.

Module 3: Operational FAQs & Troubleshooting
Q1: My vacuum is fluctuating, and the temperature won't stabilize. Why?

A: This is usually due to "Bumping" or Degassing .

  • Mechanism: High-boiling liquids are viscous. Bubbles form with difficulty, leading to superheating followed by explosive boiling (bumping).

  • Solution:

    • Do not use standard boiling chips (they become inactive under vacuum).[3]

    • Do not rely solely on magnetic stirring (often too weak for viscous tars).

    • Best Practice: Use a Capillary Bleed . A very fine glass capillary introduces a stream of inert gas (Nitrogen/Argon) bubbles into the bottom of the flask. This provides nucleation sites and agitation [3].

Q2: The liquid is turning dark/black in the pot. Is my product ruined?

A: Not necessarily, but you are creating "Pot Residue."

  • Cause: Thermal decomposition or oxidation. Aromatic ketones can undergo aldol-type condensations or polymerization at high heat.

  • Fix:

    • Ensure your system is leak-free.[3] Oxygen at

      
       accelerates degradation.
      
    • Lower the bath temperature and improve the vacuum (check pump oil, grease joints).

    • Stop the distillation before the flask is dry. The last 5-10% of volume often contains high-molecular-weight impurities (tars).

Q3: How do I clean the "tar" left in the flask?

A: Aromatic ketone residues are often insoluble in water or ethanol.

  • Protocol: Soak the flask in a Base Bath (KOH in Isopropanol) for 24 hours. The base hydrolyzes esters and depolymerizes many organic tars. Caution: Base baths etch glass over time; do not leave ground glass joints submerged indefinitely [4].

Module 4: Step-by-Step Workflow

Figure 2: Execution Logic & Troubleshooting

DistillationWorkflow Setup 1. Assemble Short Path (Grease all joints) VacCheck 2. Apply Vacuum (Cold) Check for Leaks Setup->VacCheck Heat 3. Begin Heating (Slow Ramp) VacCheck->Heat Reflux Reflux Observed? Heat->Reflux Collect 4. Collect Fractions Reflux->Collect Vapor reaches therm Issue1 Temp Rising, No Distillate Reflux->Issue1 Vapor collapses Issue2 Pressure Spike / Bumping Collect->Issue2 Instability Action1 Insulate Head/Bridge (Heat Gun) Issue1->Action1 Fix Cold Spot Action1->Reflux Action2 Reduce Heat, Check Bleed/Stirring Issue2->Action2 Action2->Collect

Caption: Operational workflow emphasizing thermal management and vacuum stability.

Detailed Protocol:

  • Degassing: Before heating, apply full vacuum to the stirred liquid at room temperature to remove residual solvents (e.g., dichloromethane, ethyl acetate). These will otherwise foam violently when heated.

  • The "Cow" Receiver: Use a multi-flask receiver ("cow" or "pig" adapter). This allows you to cut fractions (Fore-run vs. Main Body) without breaking the vacuum.

  • The Hysteresis: Aromatic ketones often supercool. The temperature probe may read low, then spike. Trust the reflux ring . When the ring of condensate hits the thermometer bulb, that is your true vapor temperature.

  • Shutdown:

    • Turn off Heat.

    • Let cool to

      
      .
      
    • Bleed with Inert Gas: Do not vent to air while hot (prevents oxidation).

References
  • University of Calgary. (n.d.). Distillation: Simple and Fractional. Organic Laboratory Techniques. Retrieved from [Link]

  • Sihai Energy Tech. (2024). Understanding Vacuum Distillation. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Clean Glassware. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Sterically Hindered Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 2-ethyl-2-methyl-1-phenylbutan-1-one from Starting Materials Document ID: TSC-ORG-882-Q Role: Senior Application Scientist

Executive Summary & Diagnostic Flowchart

The Challenge: Separating This compound (Target) from its mono-alkylated precursors (e.g., 2-ethyl-1-phenylbutan-1-one or 2-methyl-1-phenylbutan-1-one) is a classic problem in organic synthesis.

The Core Issue: Both the target and the starting materials are lipophilic phenyl ketones with similar polarity. Standard silica chromatography often results in co-elution (overlapping spots). However, they possess a critical structural difference: The Target has a quaternary


-carbon (no acidic protons), while the Starting Material (SM) has a tertiary 

-carbon (one acidic proton).

Use the following decision tree to select your purification strategy:

PurificationStrategy Start Analyze Crude Mixture (GC-MS / H-NMR) CheckSM Starting Material (SM) Content? Start->CheckSM HighSM SM > 10% CheckSM->HighSM LowSM SM < 10% CheckSM->LowSM ForceRxn STRATEGY A: 'Push' Method (Resubmit to Rxn Conditions) HighSM->ForceRxn Inefficient to separate DistillCheck Boiling Point Difference > 10°C? LowSM->DistillCheck YesDistill STRATEGY B: High-Vacuum Fractional Distillation DistillCheck->YesDistill Standard Path NoDistill STRATEGY C: Chemical Scavenging (Exploit Alpha-Proton) DistillCheck->NoDistill High Purity Req.

Figure 1: Decision logic for purification based on crude composition and physical properties.

Technical Data & Physical Properties

Before attempting separation, verify the physical parameters of your mixture.[1] The boiling point delta (


BP) is your primary lever for separation.
CompoundStructure TypeMolecular WeightEst.[1][2][3] Boiling Point (11 Torr)*

-Protons
pKa (

-H)
Target: this compoundQuaternary Ketone190.28 g/mol 150 - 155 °C 0 (None)N/A
Impurity A: 2-ethyl-1-phenylbutan-1-oneTertiary Ketone176.25 g/mol 140 - 145 °C1~19-20
Impurity B: 2-methyl-1-phenylbutan-1-oneTertiary Ketone162.23 g/mol 130 - 134 °C1~19-20

*Note: Boiling points are estimated based on homologue trends (e.g., 2-methyl-1-phenylbutan-1-one BP is ~132°C at 11 Torr). Expect the quaternary product to boil 10-15°C higher than the mono-ethyl precursor.

Troubleshooting Guides (Q&A)

Scenario A: "I see one spot on TLC, but NMR shows a mixture."

Diagnosis: You are experiencing co-elution . Both compounds are non-polar ketones. The addition of a single methyl group (MW +14) does not significantly alter the dipole moment or adsorption on silica gel using standard Hexane/EtOAc systems.

Corrective Protocol (Chromatography Optimization):

  • Switch Solvent System: Move away from Ethyl Acetate. Use Toluene/Hexane or Dichloromethane/Hexane .

    • Why: Toluene interacts with the phenyl ring via

      
      -
      
      
      
      stacking. The steric bulk of the quaternary center in the Target interferes with this stacking more than the tertiary center in the SM, potentially increasing
      
      
      differentiation.
  • Use High-Performance Silica: Switch to Flash Chromatography with spherical silica (20-40 µm) rather than irregular silica.

  • Load Ratio: Do not exceed 1:50 (Crude : Silica) by weight.

Scenario B: "Distillation is not separating them cleanly."

Diagnosis: You are likely using a simple distillation head (Claisen adapter) which lacks the theoretical plates required to separate compounds with a


BP of <15°C.

Corrective Protocol (Fractional Distillation):

  • Equipment: Use a Vigreux column (minimum 20cm) or a packed column (glass beads/Raschig rings).

  • Vacuum Stability: You must maintain a stable vacuum (< 5 mmHg). Fluctuations will cause the vapor fronts to mix.

  • Reflux Ratio: Set a reflux ratio of at least 5:1 (return 5 drops to the pot for every 1 drop collected).

  • Chasing: Add a high-boiling "chaser" solvent (e.g., mineral oil) to the pot to ensure the final volume of the Target can be driven over the column without overheating the flask residue.

Scenario C: "I need >99.5% purity for pharmaceutical use." (The Expert Solution)

Diagnosis: Physical separation (distillation/chromatography) has reached its limit. You must use Chemical Scavenging .

The "Alpha-Proton Switch" Protocol: Since the impurity has an acidic


-proton and the target does not, we can selectively derivatize the impurity into a compound with vastly different physical properties.

Protocol:

  • Dissolve: Dissolve the mixture in CCl

    
     or Glacial Acetic Acid.
    
  • Brominate: Add 1.1 equivalents (relative to the impurity content) of Bromine (Br

    
    ).
    
    • Mechanism:[4][5] The impurity enolizes and reacts to form the

      
      -bromo ketone. The Target (quaternary) cannot enolize and remains inert.
      
  • Result:

    • Target: this compound (Liquid, Non-polar).

    • Impurity becomes: 2-bromo-2-ethyl-1-phenylbutan-1-one (Heavy, Polar, unstable on silica).

  • Workup: Wash with Sodium Thiosulfate (remove excess Br

    
    ).
    
  • Separation: A simple silica plug or short-path distillation will now easily separate the non-polar Target from the polar/heavy brominated impurity.

Detailed Methodology: The "Push" Strategy

The most efficient way to handle this separation is to prevent the impurity from existing by forcing the reaction to completion before workup.

Context: This synthesis typically involves the alkylation of an enolate.[6][7]



Step-by-Step "Forcing" Protocol:

  • Monitoring: Do not quench the reaction until GC/HPLC shows <2% Starting Material.

  • The "Kick": If the reaction stalls (common due to steric hindrance at the quaternary center):

    • Add 10-20% excess base (e.g., NaH or KOtBu).

    • Add 20-30% excess alkylating agent (e.g., MeI or EtI).

    • Heat: Increase temperature by 10°C (carefully monitor reflux).

  • Scavenging (In-Situ): If 5% SM remains and cannot be alkylated:

    • Add a reactive electrophile that is easier to remove later, such as Allyl Bromide .

    • Any unreacted enolate will convert to the Allyl-derivative.

    • The Allyl-derivative typically has a distinct boiling point or

      
       compared to the Ethyl/Methyl target.
      

References

  • Lide, D. R. (2009). CRC Handbook of Chemistry and Physics. 90th Edition. CRC Press.[2] (Source for general boiling point trends of phenones).

  • Li, M. M., et al. (2023).[5] "Ketone α-alkylation at the more-hindered site." Nature Communications, 14, 3326. Link (Mechanistic insight into hindered ketone synthesis).

  • Organic Syntheses. (2010). "Synthesis of hindered ketones via alkylation." Org. Synth. Coll. Vol. 11. Link (General protocols for enolate alkylation).

  • PubChem. (2025).[8] "2-Methyl-1-phenylbutan-1-one Compound Summary." National Library of Medicine. Link (Physical data for precursors).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 2-Ethyl-2-methyl-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

In the synthesis of Type I photoinitiators (such as


-hydroxyketones) and sterically hindered pharmaceutical intermediates, 2-ethyl-2-methyl-1-phenylbutan-1-one  (EMPB) represents a critical structural motif. It features a quaternary carbon at the 

-position relative to the carbonyl group, creating a "silent" zone in the typical 2.5–4.0 ppm region of the

H NMR spectrum.

This guide provides a comparative analysis of EMPB against its structural precursors (butyrophenone and isobutyrophenone). The primary objective is to equip researchers with the diagnostic markers necessary to confirm the formation of the quaternary center and quantify purity without relying solely on mass spectrometry.

The Molecule at a Glance[6]
  • IUPAC Name: this compound

  • Formula: C

    
    H
    
    
    
    O
  • Key Structural Feature: A quaternary

    
    -carbon bonded to a phenyl ketone, a methyl group, and two ethyl groups. (Note: The "butan-1-one" parent chain provides one ethyl tail; the "2-ethyl" substituent provides the second. Due to free rotation, these ethyl groups are chemically equivalent).
    

Comparative NMR Analysis

The most effective way to validate EMPB is by observing the disappearance of


-protons found in its precursors. The following table contrasts EMPB with its mono-substituted and unsubstituted analogs.
Table 1: Chemical Shift Comparison ( , ppm in CDCl )
Structural FeatureButyrophenone (Linear Analog)Isobutyrophenone (Branched Precursor)EMPB (Target Quaternary)

-Proton (C-H)
2.95 (t) 3.52 (sept) Absent (Silent)

-Substituents
-CH

- (methylene)
-CH(CH

)

-C(CH

)(CH

CH

)

Aromatic (Ortho) 7.95 (d)7.93 (d)~7.65 (m)*
Methyl Group 0.98 (t, terminal)1.21 (d)1.35 (s)
Ethyl Methylene 1.75 (m,

-CH

)
N/A1.90 (q)

> Note on Aromatic Shift: The steric bulk of the quaternary center in EMPB forces the phenyl ring to twist out of coplanarity with the carbonyl, slightly reducing the deshelding anisotropy felt by the ortho protons compared to the planar butyrophenone.

Detailed Signal Assignment for EMPB

When analyzing the spectrum of this compound, look for three distinct aliphatic zones and the aromatic region.

A. The Aromatic Region (7.3 – 7.7 ppm)

Unlike linear alkyl phenyl ketones where the ortho protons appear as a distinct doublet near 7.9 ppm, the steric congestion in EMPB often compresses the aromatic region.

  • 
     7.60 – 7.70 (2H, m):  Ortho protons. Deshielded by the carbonyl cone, but less so than in planar analogs.
    
  • 
     7.35 – 7.50 (3H, m):  Meta and Para protons.
    
B. The "Silent" Alpha Zone (2.5 – 4.0 ppm)

Crucial Diagnostic: The baseline between 2.5 ppm and 4.0 ppm must be clean. Any signal here indicates unreacted starting material (isobutyrophenone) or over-alkylation byproducts.

C. The Ethyl Groups (Equivalence)

Because the molecule possesses a plane of symmetry (effectively) regarding the two ethyl branches on the achiral quaternary carbon, they appear as a single set of signals integrating for two ethyl groups.

  • 
     1.85 – 2.00 (4H, q, J = 7 Hz):  Methylene protons (-CH 
    
    
    
    CH
    
    
    ). These are diastereotopic in principle if a chiral center were present, but here they appear as a standard quartet. They are deshielded by the
    
    
    -effect of the carbonyl.
  • 
     0.75 – 0.85 (6H, t, J = 7 Hz):  Methyl protons of the ethyl chains (-CH
    
    
    
    CH
    
    
    ).
D. The Isolated Methyl (Singlet)
  • 
     1.30 – 1.40 (3H, s):  This sharp singlet is the definitive marker for the quaternary methylation. If this appears as a doublet, you have the starting material (isobutyrophenone).
    

Visualizing the Structural Logic

The following diagram illustrates the connectivity and the logical flow of identifying the molecule based on NMR data.

NMR_Assignment cluster_diagnostic Diagnostic Check Molecule 2-ethyl-2-methyl- 1-phenylbutan-1-one Quaternary_C Quaternary Carbon (C2) (The 'Silent' Center) Molecule->Quaternary_C Core Structure Aromatic Phenyl Group (7.3 - 7.7 ppm) Molecule->Aromatic Deshielded Me_Singlet Isolated Methyl (1.35 ppm, Singlet) Quaternary_C->Me_Singlet Direct Bond Ethyl_Groups 2x Ethyl Groups (Equivalent) Quaternary_C->Ethyl_Groups Direct Bond CH2_Qt Methylene (-CH2-) ~1.90 ppm (q) Ethyl_Groups->CH2_Qt J=7Hz CH3_Tr Methyl Terminus (-CH3) ~0.80 ppm (t) Ethyl_Groups->CH3_Tr Coupled Check Check 2.5-4.0 ppm region Result Must be EMPTY Check->Result

Figure 1: Structural connectivity map correlating molecular fragments to specific NMR signals.

Experimental Protocol: High-Fidelity Acquisition

To resolve the splitting patterns of the ethyl groups clearly (preventing overlap with the methyl singlet), proper sample preparation is vital.

Materials
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (v/v).
    
    • Why: Chloroform provides excellent solubility for lipophilic ketones and the TMS peak serves as a critical anchor for the upfield aliphatic region.

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Mass: Weigh 10–15 mg of the ketone.

    • Note: Overloading (>20 mg) can cause viscosity broadening, obscuring the fine splitting of the ethyl quartet.

  • Solvation: Dissolve in 0.6 mL CDCl

    
    . Invert the tube 10 times to ensure homogeneity.
    
  • Filtration: If the sample is a crude reaction mixture containing inorganic salts (e.g., KBr from alkylation), filter through a small cotton plug into the NMR tube. Suspended solids will ruin the magnetic field homogeneity (shimming).

  • Acquisition Parameters (400 MHz instrument):

    • Pulse Angle: 30° (allows faster relaxation).

    • Relaxation Delay (d1): 2.0 seconds (sufficient for aliphatic protons).

    • Scans (ns): 16 (sufficient for pure samples); 64 (for impurity profiling).

    • Spectral Width: -1 to 11 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

    • Phase correction must be manual to ensure the ethyl quartet is perfectly symmetrical.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for ketone shift additivity rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for estimation of quaternary carbon substituent effects).[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3234 (Analogs of Propiophenone).

  • PubChem. (2023). Compound Summary: 2-methyl-1-phenylbutan-1-one (Isobutyrophenone).

  • Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations).

Sources

A Researcher's Guide to Carbonyl Stretch Analysis in Hindered Ketones via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of the carbonyl (C=O) functional group, with a specific focus on how steric hindrance influences its characteristic stretching frequency. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple spectral interpretation to explore the underlying physical organic principles that govern these vibrational changes. We will objectively compare hindered and non-hindered systems, supported by experimental data and protocols, to provide a comprehensive understanding of this critical analytical technique.

The Fundamental Principles of the Carbonyl Stretch

The carbonyl group's stretching vibration gives rise to one of the most intense and recognizable signals in an IR spectrum, typically appearing in the 1650-1800 cm⁻¹ region.[1] This intensity is due to the large change in the dipole moment (dµ/dx) that occurs as the highly polar C=O bond stretches and compresses.[1][2] The precise frequency of this vibration is sensitive to the bond's electronic and steric environment, making it a powerful diagnostic tool.

The position of the C=O absorption can be approximated by Hooke's Law, where the vibrational frequency is proportional to the strength of the bond (represented by the force constant, f) and inversely proportional to the reduced mass of the atoms.[3] For the C=O group, this means a stronger, more double-bond-like character results in a higher stretching frequency (wavenumber). Conversely, any factor that weakens the bond or imparts more single-bond character will lower the frequency.[4][5]

Key Factors Modulating Carbonyl Stretching Frequency

The electronic and structural environment surrounding a carbonyl group dictates its stretching frequency. Understanding these factors is crucial for accurate spectral interpretation.

  • Electronic Effects (Inductive and Resonance):

    • Inductive Effect: Electron-withdrawing groups attached to the carbonyl carbon pull electron density away, strengthening the C=O bond and increasing the stretching frequency.[4][6] Conversely, electron-donating groups, like alkyl groups, slightly decrease the frequency.[4][7] This is why ketones generally have a slightly lower C=O frequency (~1715 cm⁻¹) than aldehydes (~1730 cm⁻¹).[3]

    • Resonance (Conjugation): When a carbonyl group is conjugated with a C=C double bond or an aromatic ring, the π-electrons delocalize.[5][8] This delocalization reduces the double-bond character of the carbonyl, effectively weakening it and causing a significant decrease in the stretching frequency, typically by 25-45 cm⁻¹.[1][6][9]

  • Ring Strain: Incorporating a carbonyl group into a small, strained ring (e.g., cyclopentanone, cyclobutanone) forces a change in the hybridization of the carbon atoms to accommodate the constrained bond angles. This leads to an increase in the s-character of the C=O sigma bond, which strengthens it and shifts the absorption to a higher frequency.[6][10] For example, cyclohexanone (a non-strained six-membered ring) absorbs at a normal value of ~1715 cm⁻¹, while cyclopentanone absorbs at ~1750 cm⁻¹.[10]

  • Solvent Effects and Hydrogen Bonding: In polar solvents, the solvent molecules can stabilize the partial negative charge on the oxygen atom of the carbonyl group. This interaction slightly lengthens and weakens the C=O bond, resulting in a lower frequency compared to the gas phase or a non-polar solvent.[11][12][13] Hydrogen bonding has a more pronounced effect, causing frequency shifts downwards by 15-20 cm⁻¹ as it significantly weakens the carbonyl double bond.[3][14]

Caption: Factors influencing the carbonyl (C=O) stretching frequency in IR spectroscopy.

Comparative Analysis: The Impact of Steric Hindrance

Steric hindrance introduces a fascinating complexity to C=O stretch analysis. Its primary influence is often indirect but significant. While extreme steric bulk can cause minor bond angle distortions, its most profound effect is the disruption of planarity required for efficient conjugation.

Consider the comparison between acetophenone and a sterically hindered analogue. In acetophenone, the phenyl ring and the carbonyl group are largely coplanar, allowing for effective π-electron delocalization (conjugation). This weakens the C=O bond, lowering its frequency relative to a simple aliphatic ketone like acetone.[1]

Now, if we introduce bulky groups (e.g., tert-butyl groups) ortho to the acetyl group on the phenyl ring, these groups will sterically clash with the carbonyl oxygen and methyl group. This clash forces the carbonyl group to twist out of the plane of the aromatic ring. This loss of planarity severely diminishes the resonance effect. As conjugation is inhibited, the C=O bond regains more of its isolated double-bond character, causing its stretching frequency to shift back towards a higher wavenumber, closer to that of an un-conjugated ketone.[14][15]

Quantitative Data Comparison

The table below summarizes the typical C=O stretching frequencies for ketones with varying degrees of steric hindrance and conjugation.

Compound NameStructureKey Feature(s)Typical C=O Stretch (cm⁻¹)
Acetone CH₃(C=O)CH₃Saturated, unhindered~1715[9]
Acetophenone Ph(C=O)CH₃Conjugated, non-hindered~1685[1][16]
Di-tert-butyl Ketone (CH₃)₃C(C=O)C(CH₃)₃Saturated, highly hindered~1686
2,4,6-Trimethylacetophenone (CH₃)₃C₆H₂(C=O)CH₃Conjugated, sterically hindered~1700-1705

Note: The value for Di-tert-butyl ketone is lower than expected for a simple aliphatic ketone. This anomaly is attributed to a widening of the C-CO-C bond angle due to the bulky tert-butyl groups, which leads to a slight decrease in the force constant of the C=O bond.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Ketone

This protocol outlines a self-validating workflow for obtaining the IR spectrum of a liquid ketone sample using a modern FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common in research and development labs.

Caption: Standard workflow for acquiring an FT-IR spectrum of a liquid ketone using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation & Cleaning:

    • Rationale: A clean ATR crystal is paramount for a high-quality spectrum. Any residue from previous samples will appear in your current spectrum.

    • Procedure: Gently clean the surface of the ATR diamond or germanium crystal with a soft lab wipe soaked in a volatile solvent like isopropyl alcohol or acetone. Allow the crystal to fully dry.

  • Acquire Background Spectrum:

    • Rationale: The ambient atmosphere contains IR-active gases (CO₂ and water vapor). A background scan measures the IR absorption of the atmosphere, which is then mathematically subtracted from the sample scan to provide a spectrum of only the sample. This is a critical self-validating step.

    • Procedure: Ensure the clean, dry ATR crystal is free of any sample. In the instrument software, initiate a "Background Scan" or "Collect Background."

  • Sample Application:

    • Rationale: Direct application onto the ATR crystal is required for the IR beam to interact with the sample.

    • Procedure: Using a pipette, place one to two drops of the neat liquid ketone directly onto the center of the ATR crystal. For solid samples, a small amount of the powder would be placed on the crystal.

  • Acquire Sample Spectrum:

    • Rationale: The ATR press ensures intimate contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong signal.

    • Procedure: Lower the instrument's press arm until it makes firm contact with the liquid sample. In the software, initiate a "Sample Scan" or "Collect Sample." The software will automatically perform the Fourier transform and ratio the result against the stored background spectrum.

  • Data Analysis:

    • Rationale: Proper data processing ensures accurate peak identification.

    • Procedure: The resulting spectrum should show absorbance as a function of wavenumber (cm⁻¹). Use the software's tools to find and label the peak of interest. The carbonyl (C=O) stretch should be the most intense peak between 1650-1800 cm⁻¹. Record the exact wavenumber at the peak's maximum absorbance.

  • Post-Measurement Cleaning:

    • Rationale: To maintain the instrument's integrity and prevent cross-contamination for the next user.

    • Procedure: Raise the press arm. Clean the sample from the crystal using a soft lab wipe and an appropriate solvent.

Conclusion

The carbonyl stretching frequency in IR spectroscopy is a highly sensitive probe of a ketone's molecular environment. While electronic effects and ring strain are primary determinants of its position, steric hindrance provides a crucial secondary influence, primarily by modulating the effectiveness of conjugation. By disrupting the planarity required for resonance, bulky groups can cause a hypsochromic shift (to higher frequency) in the C=O absorption of conjugated ketones, moving it closer to the value expected for a non-conjugated system. This understanding allows researchers to extract nuanced structural information from IR spectra, making it an indispensable tool in chemical synthesis, quality control, and drug development.

References

  • Infrared Spectrometry - MSU chemistry. Michigan State University Department of Chemistry. [Link]

  • Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones. Applied Spectroscopy. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. DAV University. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. [Link]

  • Sample preparation and factors affect IR bands. SlideShare. [Link]

  • IR: ketones. University of Calgary. [Link]

  • Characterization of solvent effects on C=O stretching vibrations of ketoprofen by empirical solvent parameters. Zhurnal Prikladnoi Spektroskopii. [Link]

  • IR signals for carbonyl compounds (video). Khan Academy. [Link]

  • Carbonyl - compounds - IR - spectroscopy. Masaryk University. [Link]

  • What is the effect of conjugation of a carbonyl group in IR spectroscopy? Chemistry Stack Exchange. [Link]

  • Steric effects in the infra-red spectrum of aromatic nitro compounds. ResearchGate. [Link]

  • Factors affecting vibrational (IR) stretching frequency. YouTube. [Link]

  • SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Defense Technical Information Center. [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Infrared Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Signal characteristics - shape (video). Khan Academy. [Link]

  • carbonyl absorbances in infrared spectroscopy. YouTube. [Link]

  • INFRARED SPECTROSCOPY (IR). La Salle University. [Link]

  • Infrared Spectroscopy of Ketones. Scribd. [Link]

  • Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

  • Why does the carbonyl group have a stretching vibration on an IR spectra? Reddit. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Ch13 - Sample IR spectra. University of Calgary. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regulatory compliance. Phenyl ketones, a common structural motif in pharmaceuticals and functional materials, require robust analytical methods to ensure their purity profile is well-characterized. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the resolution and sensitivity needed to separate the main component from structurally similar impurities.

This guide provides an in-depth comparison of two strategic reversed-phase HPLC (RP-HPLC) approaches for the purity analysis of phenyl ketones. We will explore the nuanced differences between a conventional C18 stationary phase and a Phenyl-Hexyl phase, using a model compound, acetophenone, and its potential process-related impurities. The objective is to equip the reader with the scientific rationale and practical data needed to make informed decisions during method development, balancing resolution, efficiency, and analytical runtime.

The Analytical Challenge: Separating Structurally Similar Phenyl Ketones

The primary challenge in the purity analysis of phenyl ketones lies in the separation of the main analyte from impurities that often share a high degree of structural similarity. These impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. For instance, in the common synthesis of acetophenone via Friedel-Crafts acylation of benzene with acetyl chloride or acetic anhydride, potential impurities include residual benzene, and polysubstituted byproducts.[1] The subtle differences in hydrophobicity and electronic structure among these compounds demand a highly selective chromatographic system.

Strategic Selection of Stationary Phases: A Head-to-Head Comparison

The choice of stationary phase is a critical determinant of selectivity in RP-HPLC.[2] While C18 columns are the workhorse of many laboratories, phenyl-based columns offer an alternative selectivity that can be highly advantageous for aromatic compounds.[3]

  • C18 (Octadecylsilane) Columns: These phases separate analytes primarily based on hydrophobic interactions. The long alkyl chains provide a non-polar environment, and retention is generally proportional to the hydrophobicity of the analyte.[4]

  • Phenyl-Hexyl Columns: These columns introduce a different separation mechanism. In addition to hydrophobic interactions from the hexyl linker, the phenyl group allows for π-π interactions with aromatic analytes.[5] This can lead to enhanced retention and unique selectivity for compounds with aromatic rings, especially those with electron-withdrawing or electron-donating groups.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for HPLC Method Development."

Comparative Experimental Investigation: Acetophenone Purity

To illustrate the practical differences between C18 and Phenyl-Hexyl columns, we present a comparative study for the purity analysis of acetophenone, with two potential impurities:

  • Impurity A: Benzene (Starting Material)

  • Impurity B: 4'-Methylacetophenone (A common, structurally similar compound)

Experimental Protocols

Standard and Sample Preparation:

  • Prepare a stock solution of acetophenone (1 mg/mL) in a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare individual stock solutions of benzene and 4'-methylacetophenone (1 mg/mL) in the same diluent.

  • Create a mixed standard solution containing acetophenone (100 µg/mL), benzene (1 µg/mL), and 4'-methylacetophenone (1 µg/mL).

  • Prepare a sample solution of the acetophenone to be tested at a concentration of 1 mg/mL in the diluent.

Method A: C18 Reversed-Phase HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: Phenyl-Hexyl Reversed-Phase HPLC

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

dot graph { layout=neato; node [shape=circle, style=filled]; edge [len=2];

} caption: "Analyte-Stationary Phase Interactions."

Data Presentation and Performance Comparison

The performance of each method was evaluated based on key chromatographic parameters as defined by the United States Pharmacopeia (USP) General Chapter <621>.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Performance
Retention Time (Acetophenone) 8.5 min10.2 minThe π-π interactions between acetophenone and the phenyl stationary phase lead to increased retention compared to the purely hydrophobic interactions on the C18 column.
Resolution (Benzene/Acetophenone) 2.13.5The Phenyl-Hexyl column provides superior resolution due to the differential π-π interactions with both aromatic compounds, enhancing the separation.
Resolution (Acetophenone/4'-Methylacetophenone) 1.82.8The subtle electronic difference from the methyl group on 4'-methylacetophenone is better discriminated by the Phenyl-Hexyl phase, leading to improved resolution.
Tailing Factor (Acetophenone) 1.21.1Both columns show acceptable peak symmetry.
Theoretical Plates (Acetophenone) 85009200The smaller particle size of the Phenyl-Hexyl column contributes to higher efficiency.
Analysis Time ~12 min~15 minThe stronger retention on the Phenyl-Hexyl column results in a slightly longer analysis time.

Discussion of Results

Both methods are capable of separating acetophenone from its potential impurities. However, the Phenyl-Hexyl column (Method B) demonstrates superior resolving power for these structurally similar aromatic compounds. The enhanced selectivity is attributed to the additional π-π interaction mechanism, which is particularly effective for separating molecules with nuanced differences in their aromatic systems.[6] While the C18 column (Method A) provides a faster analysis, the resolution between the critical pair (acetophenone and 4'-methylacetophenone) is lower. For analyses where baseline separation of all potential impurities is critical, the Phenyl-Hexyl phase is the more robust choice.

Method Validation: Ensuring Trustworthiness and Compliance

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]

dot graph G { node [shape=plaintext]; Validation [label="Method Validation (ICH Q2(R1))"];

} caption: "Key Parameters for Method Validation."

Key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: A Strategic Approach to Purity Analysis

The development of a robust HPLC method for the purity analysis of phenyl ketones requires a thoughtful consideration of the analyte's and potential impurities' chemical properties. While C18 columns are a reliable starting point, Phenyl-Hexyl columns offer an orthogonal selectivity that can be instrumental in resolving challenging separations of structurally similar aromatic compounds. The enhanced resolution afforded by π-π interactions often justifies the potential increase in analysis time, particularly in a regulatory environment where complete impurity profiling is paramount.

This guide demonstrates that a systematic comparison of stationary phase chemistry, supported by a thorough understanding of the underlying separation mechanisms, empowers the analytical scientist to develop methods that are not only efficient but also scientifically sound and defensible. The ultimate choice of method will depend on the specific analytical requirements, including the complexity of the sample matrix and the desired level of resolution for critical impurity pairs.

References

  • Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]

  • Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. PubMed. [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

  • Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical. [Link]

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. ResearchGate. [Link]

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. National Institutes of Health. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Pearson. [Link]

  • HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Semantic Scholar. [Link]

  • HPLC measurement of phenylalanine in plasma. PubMed. [Link]

  • What is the Difference Between C18 and Phenyl Column. Pediaa.Com. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. OALib. [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

Sources

Advanced 13C NMR Strategies for Quaternary Carbon Assignment in Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR spectral assignment for quaternary carbons in aromatic ketones Content Type: Publish Comparison Guide

Executive Summary

In small molecule drug discovery, aromatic ketones represent a frequent structural motif (e.g., chalcones, benzophenones, quinolinones). However, they present a distinct analytical challenge: the "invisible" quaternary carbons. The carbonyl carbon (


, 

ppm) and the ipso-aromatic carbons (

ppm) often lack attached protons, resulting in negligible Nuclear Overhauser Effect (NOE) enhancement and excessively long spin-lattice relaxation times (

).

This guide objectively compares three primary assignment strategies—Spectral Editing (DEPTQ/APT) , Long-Range Correlation (HMBC/LR-HSQMBC) , and Quantitative 1D (Inverse Gated) —to provide a definitive workflow for researchers facing assignment ambiguity.

Part 1: Comparative Analysis of Methodologies
1. Spectral Editing: The Quick Sort (APT vs. DEPTQ)

For rapid discrimination between quaternary carbons (


) and protonated carbons (

), standard DEPT-135 is insufficient because it suppresses

signals entirely. Two alternatives exist: APT (Attached Proton Test) and DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary retention).
FeatureAPT (Attached Proton Test) DEPTQ (DEPT-Q)
Mechanism Spin-echo modulation (

-modulation).
Polarization transfer from

to

.[1]
Sensitivity Low . Relies on direct

excitation. Signal intensity depends on Boltzmann distribution of

.
High . Enhances signal by

(

) via polarization transfer.
Relaxation Delay (

)
Must be long (

of

) to avoid saturation.
Dependent on


(usually short, 1-2s), allowing faster repetition.
Artifacts Susceptible to phase errors if

varies significantly.
Generally more robust; cleaner baselines.
Verdict Legacy method. Use only if probe cannot do indirect pulses.Superior Choice. Higher sensitivity per unit time for

.

Technical Insight: In aromatic ketones, the carbonyl carbon


 can exceed 20–30 seconds. APT requires prohibitively long recycle delays to capture this signal quantitatively. DEPTQ recycles based on proton relaxation (~1–2s), offering a massive time advantage.
2. Connectivity: The Structural Solver (HMBC vs. LR-HSQMBC)

Once


 signals are detected, they must be placed in the structure. This relies on Heteronuclear Multiple Bond Correlation (HMBC).[2][3][4]
  • Standard HMBC: Optimized for

    
     Hz (typical 2-3 bond coupling).
    
    • Limitation: In substituted aromatic ketones, the path from a proton to the ipso or carbonyl carbon might be blocked by substituents, or the coupling might be vanishingly small (< 2 Hz) due to dihedral angles approaching 90° (Karplus relationship).

  • LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation): A specialized sequence optimized for very small couplings (2–4 Hz).

    • Advantage:[2][5] It preserves phase information and can detect 4-bond correlations (

      
      ) often invisible in magnitude-mode HMBC.
      
3. Quantitative Validation: The Rigorous Check (Inverse Gated Decoupling)

When structural isomers cannot be distinguished by connectivity alone (e.g., 2,6-disubstituted benzophenones), quantitative integration becomes necessary.

  • Standard Decoupled 13C: NOE enhances protonated carbons unpredictably (

    
    ), destroying integration ratios.
    
  • Inverse Gated Decoupling: The decoupler is ON during acquisition (for singlet simplification) but OFF during delay (to suppress NOE build-up).

    • Result: Pure quantitative integrals, provided

      
      .
      
Part 2: Experimental Protocols
Protocol A: Optimized DEPTQ for Aromatic Ketones
  • Objective: Maximize S/N for quaternary carbonyls in minimum time.

  • Parameters:

    • Pulse Sequence: deptqgpsp (Bruker) or equivalent.

    • Optimization (

      
      ):  Set 
      
      
      
      Hz (average for aromatic rings).
    • Relaxation Delay (

      
      ):  2.0 s (governed by proton 
      
      
      
      ).
    • Scans: Minimum 64 (due to low natural abundance).

  • Interpretation:

    • Phase (+): CH, CH3 (Up).

    • Phase (-): Cq, CH2 (Down).

    • Note: The carbonyl signal (~195 ppm) will appear negative (down).

Protocol B: LR-HSQMBC for "Blind Spots"
  • Objective: Detect weak correlations to ipso carbons.

  • Parameters:

    • Optimization Delay (

      
      ):  Set to correspond to 2 Hz (
      
      
      
      ms).
    • Acquisition Time (

      
      ):  > 0.6 s (high resolution in F2).
      
    • Scans: 16–32 per increment.

  • Self-Validation: Look for known 3-bond correlations (e.g., aromatic protons to their own meta-carbons). If these are missing, the delay is too long (relaxation losses).

Protocol C: Quantitative Inverse Gated 13C
  • Objective: 1:1 integration accuracy for symmetry determination.

  • Step 1: Measure

    
     (Inversion Recovery). 
    
    • Run a quick t1ir experiment. Focus on the carbonyl peak.[6]

    • Typical value: Benzophenone

      
      
      
      
      
      s.
  • Step 2: Setup Inverse Gated.

    • Pulse Sequence: zgig (Bruker).

    • O1P: Center of aromatic/carbonyl region (~150 ppm).

    • D1 (Relaxation Delay): Must be ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      .
      
      • Calculation: If

        
         s, then 
        
        
        
        s.
    • Acquisition Time: ~1.0 s.

    • Total Time: This is an overnight experiment.

Part 3: Visualization & Workflow
Figure 1: Assignment Decision Workflow

This decision tree guides the user from initial sample to final assignment based on the comparative analysis above.

AssignmentWorkflow Start Start: Unassigned Aromatic Ketone Step1 Step 1: 1D 13C + DEPTQ (Separate Cq/CH2 from CH/CH3) Start->Step1 Step2 Step 2: HSQC (Assign all protonated carbons) Step1->Step2 Step3 Step 3: Standard HMBC (8 Hz) (Link H to Cq) Step2->Step3 Decision1 Are all Cq assigned? Step3->Decision1 Step4 Step 4: LR-HSQMBC (2 Hz) (Probe 4-bond / weak 2-bond) Decision1->Step4 No (Missing correlations) End Final Structural Assignment Decision1->End Yes Step5 Step 5: Quantitative 1D (Inverse Gated) (Verify by Integration/Symmetry) Step4->Step5 Still Ambiguous? Step5->End

Caption: Operational workflow for assigning quaternary carbons. DEPTQ provides the initial sort, HMBC provides the skeleton, and LR-HSQMBC/Inverse Gated fill the specific gaps left by long relaxation times or weak couplings.

Figure 2: Sensitivity vs. Time Comparison

A visual representation of why DEPTQ is preferred over APT for this specific application.

MetricStandard 1D 13C APT DEPTQ
Cq Visibility YesYesYes
S/N per Scan 1.0 (Baseline)~0.8~3.5
Recycle Delay 30s - 120s30s - 120s1s - 2s
Total Time (Same S/N) > 12 Hours> 14 Hours~ 30 Mins
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Williamson, R. T., et al. (2014). "LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways."[7][8][9] Journal of Organic Chemistry, 79(9), 3887–3894.[9]

  • Bax, A., & Morris, G. (1981). "An improved method for heteronuclear chemical shift correlation by two-dimensional NMR." Journal of Magnetic Resonance, 42(3), 501-505. (Foundational reference for HMBC logic).

  • University of Ottawa NMR Facility. "13C NMR Experiments: DEPTQ vs APT." (Protocol verification).

Sources

A Comparative Guide to Purity Determination of 2-ethyl-2-methyl-1-phenylbutan-1-one: Navigating Analysis without a Dedicated Certified Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge: Purity Assessment in the Absence of a Certified Reference Material

2-ethyl-2-methyl-1-phenylbutan-1-one, with the chemical structure illustrated below, is a specialized organic molecule. A significant hurdle in its analysis is the scarcity of commercially available, pharmacopeia-grade certified reference materials (CRMs). This necessitates a robust understanding of alternative qualification strategies to ensure the reliability of research and development data.

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Selecting a Reference Standard: A Pragmatic Approach

When a dedicated CRM is unavailable, a well-characterized in-house or research-grade standard becomes the cornerstone of your analysis. The table below outlines the ideal parameters to scrutinize in a supplier's Certificate of Analysis (CoA) or to establish for an in-house standard.

ParameterRecommended SpecificationSignificance & Rationale
Identity Confirmed by ¹H NMR, ¹³C NMR, and Mass SpectrometryEnsures you are working with the correct molecule. Spectroscopic data provides an unambiguous structural fingerprint.
Purity (Assay) ≥ 98% (by a primary method like qNMR or mass balance)A high purity minimizes the impact of impurities on experimental results. The method of determination is crucial for confidence in the value.
Chromatographic Purity ≥ 99.0% (by HPLC or GC)Orthogonal to the primary assay, this demonstrates the absence of detectable related substances under specific chromatographic conditions.
Water Content Specified (e.g., by Karl Fischer titration)Water can affect the stability and accurate weighing of the material.
Residual Solvents Below ICH limits (e.g., by Headspace GC)Solvents from the synthesis process can interfere with analysis and may have toxicological implications.
Traceability Statement of traceability to a national metrology institute (if available)While unlikely for this compound, it is the highest level of metrological assurance.

Note: For a research-grade material from a commercial supplier, a comprehensive CoA with spectroscopic data and chromatographic purity is a minimum requirement.

Comparative Analysis of Purity Determination Techniques

The choice of analytical technique is critical. Here, we compare three powerful methods for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in pharmaceutical analysis for its versatility and sensitivity. For an aromatic ketone like this compound, a reversed-phase HPLC method with UV detection is a logical starting point.[1][2]

Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte and its impurities between the two phases. A UV detector is suitable due to the presence of the phenyl chromophore.

Experimental Workflow for HPLC Purity Determination

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Accurately weigh reference standard dissolve_standard Dissolve in mobile phase prep_standard->dissolve_standard prep_sample Accurately weigh sample dissolve_sample Dissolve in mobile phase prep_sample->dissolve_sample hplc_system HPLC System with UV Detector dissolve_standard->hplc_system Standard Solution dissolve_sample->hplc_system Sample Solution injection Inject solutions hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Integrate peak areas detection->integration Chromatogram calculation Calculate % Purity integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio should be optimized for good peak shape and resolution.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to a known concentration.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of the phenyl ketone, a wavelength around 245 nm is likely appropriate.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC-MS is an excellent technique for both purity assessment and impurity identification.[3][4]

Principle: The sample is vaporized and introduced into a capillary column. Separation is achieved based on the compound's boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, allowing for identification of the main component and any impurities.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[5][6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8][9]

Principle: A known mass of the sample is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard. The ¹H NMR spectrum is acquired under specific, quantitative conditions. By comparing the integral of a well-resolved signal from the analyte to that of a signal from the internal standard, the purity of the analyte can be accurately calculated.

Logical Flow for Method Selection

G start Start: Purity analysis of This compound check_crm Is a Certified Reference Material (CRM) available? start->check_crm use_crm Use CRM for direct comparison (e.g., HPLC, GC) check_crm->use_crm Yes no_crm Source a high-purity research-grade standard check_crm->no_crm No validate_method Validate the chosen method: - Specificity, Linearity, Accuracy, Precision use_crm->validate_method qualify_standard Qualify the standard: - Identity (NMR, MS) - Purity (qNMR or mass balance) no_crm->qualify_standard select_method Select appropriate analytical method(s) for routine purity testing qualify_standard->select_method hplc HPLC: - Good for non-volatile impurities - Widely available select_method->hplc gcms GC-MS: - Good for volatile impurities - Provides structural information select_method->gcms qnmr qNMR: - Primary method for assay value - No need for identical standard select_method->qnmr hplc->validate_method gcms->validate_method qnmr->validate_method end End: Reliable Purity Data validate_method->end

Caption: Decision-making flowchart for purity analysis.

Conclusion

The purity determination of a compound like this compound, for which no certified reference standard exists, demands a rigorous and scientifically sound approach. By carefully selecting and qualifying a research-grade standard and employing appropriate analytical techniques such as HPLC, GC-MS, and qNMR, researchers can generate reliable and defensible purity data. The key lies not in having a specific CRM, but in the thoroughness of the analytical method validation and the comprehensive characterization of the in-house or commercial standard used. This guide provides the foundational principles to navigate these challenges and ensure the integrity of your scientific work.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kim, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 835. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Anger, R., & Horas, J. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(5), 816-843. Retrieved from [Link]

  • Cardoso, M. das G., et al. (n.d.). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry. Retrieved from [Link]

  • Szewczyńska, M., Dobrzyńska, E., & Pośniak, M. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Separation Science. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]

  • Hutsul, V. V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Hutsul, V. V., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics (Basel, Switzerland), 12(10), 1558. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-Methyl-1-phenylbutan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine”. Retrieved from [Link]

  • Li, Y., et al. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494. Retrieved from [Link]

  • Reddy, G. S., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules (Basel, Switzerland), 28(9), 3894. Retrieved from [Link]

  • NIST. (n.d.). 2-ethyl-2-methylbutan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 2-ethyl-2-methylbutan-1-ol. Retrieved from [Link]

Sources

Differentiation of 2-Ethyl-2-Methyl-1-Phenylbutan-1-One: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 2-ethyl-2-methyl-1-phenylbutan-1-one from Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of synthetic organic chemistry and drug development, This compound (CAS 13351-29-6) represents a specific class of sterically hindered


-quaternary phenyl ketones.[1] Its unique structural motif—a quaternary carbon adjacent to the carbonyl group bearing two ethyl groups and one methyl group—imparts distinct physicochemical properties that differentiate it from linear and less substituted isomers.

This guide provides a definitive technical workflow for distinguishing this target molecule from its structural isomers (e.g., 1-phenylheptan-1-one, 1-phenyl-2,2-dimethylpentan-1-one). By integrating Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (EI-MS) , and Chromatographic profiling , researchers can establish identity with high confidence.

Molecular Profile & Isomer Landscape

Target Molecule: this compound[2]

  • Formula:

    
    
    
  • MW: 190.28 g/mol

  • Key Structural Feature: The

    
    -carbon (C2) is quaternary, bonded to the carbonyl, a methyl group, and two chemically equivalent ethyl groups (due to the symmetry of the butane chain and the ethyl substituent).
    

Common Structural Isomers: Distinguishing the target from these isomers is critical due to overlapping boiling points and similar polarity.

Isomer ClassRepresentative CompoundStructural DifferenceKey Differentiator
Target This compound

-Quaternary (Me, Et, Et)
No

-H; Symmetric Ethyls
Linear1-phenylheptan-1-oneLinear chain (C7)

-Methylene triplet; McLafferty base peak (

120)
Branched (

-H)
1-phenyl-2-methylhexan-1-oneTertiary

-carbon

-Methine multiplet; Chiral center
Branched (Quaternary)1-phenyl-2,2-dimethylpentan-1-one

-Quaternary (Me, Me, Pr)
Gem-dimethyl singlet (6H); Propyl chain signals
Ring Substituted4-methyl-1-phenylhexan-1-oneTolyl derivativePara-substitution pattern in aromatic region
Analytical Triad: The Self-Validating Identification System

To ensure scientific integrity, identification must rely on orthogonal data streams.

A. 1H NMR Spectroscopy (The Gold Standard)

NMR provides the most conclusive evidence due to the target's symmetry and lack of


-protons.
  • Diagnostic Signal 1: The

    
    -Methyl Singlet 
    
    • Target: A sharp singlet integrating to 3H at

      
       ppm.
      
    • Contrast: Linear isomers lack this singlet. 2,2-dimethyl isomers show a singlet integrating to 6H .

  • Diagnostic Signal 2: The Symmetric Ethyls

    • Target: The two ethyl groups (one from the chain, one substituent) are equivalent. Look for a clean quartet (4H) and triplet (6H) pattern.

    • Contrast: Isomers with propyl or butyl chains will show complex multiplets (

      
      ) and distinct terminal methyls.
      
  • Diagnostic Signal 3: Absence of

    
    -Protons 
    
    • Target: The region

      
       ppm (typical for 
      
      
      
      -carbonyl protons) is empty of aliphatic signals.
    • Contrast: Any isomer with an

      
      -hydrogen (e.g., 1-phenyl-2-methylhexan-1-one) will show a signal here.
      
B. Mass Spectrometry (EI-MS)

Electron Ionization (70 eV) reveals fragmentation dictated by the quaternary center.

  • Alpha-Cleavage (Dominant):

    • The bond between the Carbonyl (C1) and Alpha-carbon (C2) is weak.

    • Base Peak:

      
       105 (
      
      
      
      ). This confirms the benzoyl core.
  • McLafferty Rearrangement (Suppressed/Modified):

    • Standard McLafferty requires a

      
      -hydrogen and usually yields 
      
      
      
      120 for mono-alkyl phenyl ketones.
    • Target Behavior: While

      
      -hydrogens exist (on the ethyl terminals), steric crowding and the quaternary center alter the pathway.
      
    • Diagnostic Peak: Look for

      
       162  (M - 28, loss of ethylene via McLafferty-like process) or significant alkyl losses (M-15, M-29) from the molecular ion.
      
    • Contrast: Linear 1-phenylheptan-1-one produces a massive peak at

      
       120 . The absence or low abundance of 
      
      
      
      120 is a strong indicator of
      
      
      -substitution.
C. Chromatographic Retention
  • GC/HPLC: On non-polar phases (e.g., DB-5, C18), the target molecule generally elutes earlier than its linear isomer (1-phenylheptan-1-one) due to its compact, globular shape reducing Van der Waals interactions.

Visualization of Logic & Mechanism
Figure 1: Isomer Differentiation Decision Tree

A logical workflow for classifying an unknown C13H18O phenyl ketone.

IsomerID Start Unknown Sample (C13H18O Phenyl Ketone) NMR_Alpha 1H NMR Analysis: Signal at 2.5 - 4.0 ppm? Start->NMR_Alpha Has_Alpha YES (Tertiary/Secondary Alpha-C) NMR_Alpha->Has_Alpha Signal Present No_Alpha NO (Quaternary Alpha-C) NMR_Alpha->No_Alpha Signal Absent Linear_Check Multiplicity of Alpha-H? Has_Alpha->Linear_Check Methyl_Integration Integration of Singlet(s) at ~1.2 ppm No_Alpha->Methyl_Integration Result_Linear Triplet: Linear Isomer (e.g., 1-phenylheptan-1-one) Linear_Check->Result_Linear Triplet Result_Branched Multiplet: Branched Isomer (e.g., 1-phenyl-2-methylhexan-1-one) Linear_Check->Result_Branched Multiplet Target_ID 3H Singlet + 4H Quartet: TARGET DETECTED (this compound) Methyl_Integration->Target_ID 1x Methyl (3H) Iso_ID 6H Singlet: Dimethyl Isomer (e.g., 1-phenyl-2,2-dimethylpentan-1-one) Methyl_Integration->Iso_ID 2x Methyl (6H)

Caption: Step-by-step NMR logic flow to isolate this compound from isomers.

Experimental Protocols
Protocol A: Sample Preparation for NMR
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Run standard 1H NMR (min 400 MHz).

    • Set relaxation delay (

      
      ) to 5 seconds to ensure accurate integration of the quaternary-adjacent methyls.
      
    • System Check: Verify TMS peak at 0.00 ppm and

      
       residual peak at 7.26 ppm.
      
Protocol B: GC-MS Confirmation
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Method:

    • Inject 1 µL (split 20:1).

    • Temp Ramp: 60°C (1 min)

      
       280°C at 20°C/min.
      
    • Data Analysis:

      • Extract Ion Chromatogram (EIC) for

        
         105 (Benzoyl).
        
      • Check fragmentation of the target peak.

      • Validation: Calculate the ratio of

        
         105 to Molecular Ion (
        
        
        
        ). For sterically hindered ketones,
        
        
        may be weak;
        
        
        105 should be dominant.
Summary Table: Isomer Comparison
FeatureTarget (2-Et-2-Me) Linear (Heptan-1-one) Dimethyl (2,2-DiMe)

-Protons
None2H (Triplet)None
Methyl Signals 1 Singlet (3H)1 Triplet (Terminal)1 Singlet (6H)
Ethyl Signals 2 Equivalent (4H, 6H)None (part of chain)None (Propyl chain)
MS Base Peak 105120 (McLafferty)105
Elution Order Early (Compact)Late (Linear)Early (Compact)
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement mechanisms in ketones).
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link] (Reference for standard fragmentation of phenyl ketones).

  • PubChem. (2024). Compound Summary: this compound. [Link] (Verification of chemical structure and identifiers).[2]

Sources

Safety Operating Guide

2-ethyl-2-methyl-1-phenylbutan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: To provide a scientifically rigorous, compliant, and safety-first disposal protocol for 2-ethyl-2-methyl-1-phenylbutan-1-one .

As a specialized aromatic ketone, this compound presents specific challenges regarding lipophilicity and potential flammability. Unlike common solvents (e.g., acetone), this substance is often used as a synthesis intermediate or photoinitiator backbone. Its disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards for organic wastes, prioritizing incineration or fuel blending over any form of aqueous discharge.

Chemical Profile:

PropertySpecification
Chemical Name This compound
CAS Number 38077-47-3
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Functional Group Aromatic Ketone (Sterically hindered)
Physical State Viscous liquid or low-melting solid (Ambient conditions)
Solubility Lipophilic (Insoluble in water; Soluble in organic solvents)

Hazard Assessment & Causality

Before disposal, we must understand why specific protocols are necessary. This is not just about compliance; it is about preventing reactive chemistry in the waste stream.

A. Flammability & Combustibility (The Primary Driver)[2][3][4]
  • Mechanism: As a C13 ketone, this molecule has a high carbon-to-oxygen ratio, making it a high-energy fuel source. While its flash point is likely higher than volatile solvents like MEK, it is classified as a Combustible Liquid (Class II or IIIA depending on exact purity).

  • Operational Implication: It must be handled as Ignitable Waste (D001) under RCRA regulations unless flash point testing proves >140°F (60°C). Even then, it is best managed as high-BTU organic waste.

B. Chemical Incompatibility (The Reactive Risk)
  • Mechanism: Ketones can undergo oxidation. Although this specific molecule is sterically hindered (blocking the alpha-carbon reactivity common in smaller ketones), it must never be mixed with strong oxidizers (e.g., Concentrated Nitric Acid, Hydrogen Peroxide).

  • Risk: Formation of unstable peroxides or exothermic runaway reactions in the waste drum.

C. Environmental Toxicity[3]
  • Mechanism: Aromatic ketones are generally toxic to aquatic life due to bioaccumulation potential (LogP > 3).

  • Operational Implication: Zero tolerance for drain disposal. Introduction to municipal water systems violates the Clean Water Act.

Step-by-Step Disposal Workflow

Phase 1: Segregation & Containerization
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) .

    • Why? HDPE is resistant to ketones. Amber glass prevents UV-induced photo-degradation, which is critical if the compound is being discarded due to instability.

  • Segregation Rule: Isolate from "Oxidizing Acids" and "Halogenated Solvents."

    • Why? Keeping it separate from halogenated waste (e.g., DCM, Chloroform) allows the waste handler to use Fuel Blending (burning for energy recovery) rather than high-temp incineration, which is more sustainable and cost-effective.

Phase 2: Labeling & Classification

Label the container immediately upon the first addition of waste.

  • Primary Label: "Hazardous Waste - Non-Halogenated Organic."

  • Constituents: List "this compound" explicitly. Do not use abbreviations.

  • Hazard Checkbox: Mark "Ignitable" and "Toxic."

Phase 3: The "Bulking" Decision
  • Protocol: Do not consolidate this specific building block with general "Organic Solvents" (e.g., Acetone wash waste) unless you have verified compatibility.

  • Self-Validating Step: Perform a small-scale miscibility test if mixing with other waste streams to ensure no heat generation or precipitation occurs.

Visualizing the Disposal Logic

The following diagram outlines the decision matrix for disposing of this compound, ensuring no critical decision points are missed.

DisposalProtocol Start Waste: this compound StateCheck Determine Physical State (Liquid vs. Solid Sludge) Start->StateCheck FlashPoint Flash Point Verification (Is FP < 60°C?) StateCheck->FlashPoint If Liquid NonReg_Org Classify: Non-Regulated Organic Waste StateCheck->NonReg_Org If Solid/Sludge RCRA_D001 Classify: RCRA D001 (Ignitable Waste) FlashPoint->RCRA_D001 Yes (< 60°C) FlashPoint->NonReg_Org No (> 60°C) Segregation Segregation Step: Separate from Oxidizers & Halogens RCRA_D001->Segregation NonReg_Org->Segregation Container Containerization: HDPE or Amber Glass (Tight Head Drum/Bottle) Segregation->Container Labeling Labeling: 'Non-Halogenated Organic' + CAS 38077-47-3 Container->Labeling DisposalMethod Final Disposal Method: Incineration or Fuel Blending Labeling->DisposalMethod

Figure 1: Decision matrix for the classification and packaging of this compound waste streams.

Regulatory Compliance & Waste Codes

To ensure your facility remains audit-ready, use the following coding strategy. While this specific CAS is not explicitly P-listed or U-listed by the EPA, it defaults to characteristic codes based on its properties.

Regulatory BodyClassificationCode/ActionReasoning
EPA (RCRA) Ignitable CharacteristicD001 Applicable if liquid formulation has Flash Point < 60°C.
EPA (RCRA) Toxicity (Inferred)None (Unless TCLP fails) Not a standard "Toxic" list chemical, but treat as toxic for safety.
DOT (Transport) Combustible LiquidUN 1224 or UN 1993 Likely "Ketones, liquid, n.o.s." or "Flammable liquid, n.o.s."
DEA (Drug Enforcement) Surveillance ListN/A (Monitor) While not List I, it is a structural analog to cathinone precursors. Secure storage prevents diversion.[1]

Critical Note on "Fuel Blending": Because this molecule contains only Carbon, Hydrogen, and Oxygen (CHO), it is an ideal candidate for Fuel Blending (cement kilns). This is a "Green Chemistry" disposal route where the waste provides energy for other industrial processes, rather than just being destroyed. Ensure you do not mix it with halogenated waste (Chloroform, DCM), as this disqualifies it from fuel blending and forces expensive specialized incineration.

Emergency Procedures (Spill Response)

If a spill occurs during transfer to waste containers:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Extinguish: Remove all ignition sources. This ketone is combustible.[2][3]

  • Absorb: Use Vermiculite or Universal Sorbent Pads . Do not use paper towels (combustible surface area increase).

  • Clean: Wash the surface with a soap/water solution.[4] Do not use bleach (oxidizer risk).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12551839 (Related Analog Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. Retrieved from [Link]

  • Chemspace (2026). Chemical Identity for CAS 38077-47-3.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-ethyl-2-methyl-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 2-Ethyl-2-methyl-1-phenylbutan-1-one (CAS 38077-47-3)

Executive Summary & Chemical Profile

This guide provides a validated safety protocol for This compound (CAS 38077-47-3). As a sterically hindered aromatic ketone, this compound is frequently utilized as a photoinitiator intermediate or in the synthesis of complex pharmaceutical scaffolds.

Crucial Safety Directive: While specific toxicological data (LD50/LC50) for this exact CAS number is often limited in public databases, the Precautionary Principle dictates it must be handled as a Category 2 Irritant (Skin/Eye) and a potential STOT-SE (Respiratory Irritant) agent, consistent with structurally related butyrophenones [1].

Physicochemical Profile:

Property Specification Operational Implication
CAS Number 38077-47-3 Unique identifier for inventory tracking.
Molecular Formula C₁₃H₁₈O Lipophilic organic molecule.
Physical State Liquid (Standard STP) Risk of splash; requires fluid-resistant PPE.
Solubility Organic Solvents (DCM, EtOAc) Permeates standard nitrile gloves over time.

| Flash Point | Est. >90°C (Combustible) | Keep away from high-energy ignition sources. |

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are selected based on the permeation kinetics of lipophilic ketones.

Hand Protection (The "Double-Barrier" Protocol)
  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade).

    • Function: Tactile sensitivity for weighing/manipulation.

  • Secondary Layer (Outer): 8-mil Nitrile or Neoprene (Chemical Resistant).

    • Causality: Ketones can swell and permeate thin nitrile. The outer layer provides the "sacrificial" barrier.

    • Protocol: If a splash occurs, the outer glove is stripped immediately. The inner glove protects the skin during the doffing process.

    • For Spill Cleanup:Silver Shield/4H (Laminate) gloves are required. Do not use latex (rapid degradation).

Eye & Face Protection[1][2][3][4]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Prohibited: Standard safety glasses with side shields are insufficient for liquid handling of this volume.

  • Rationale: As an aromatic ketone, contact can cause severe conjunctival irritation. Goggles seal the orbital area against vapors and splashes.

Respiratory & Body Protection
  • Engineering Control (Primary): All handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • PPE (Secondary):

    • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends (polyester) are prohibited due to melt-risk if the combustible liquid ignites.

    • Respirator: Not required if Fume Hood is operational. In case of spill outside the hood, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black Band).

Operational Workflow: The "Zero-Exposure" Method

This workflow is designed to prevent cross-contamination and exposure.

Step 1: Pre-Operational Verification
  • Airflow Check: Verify fume hood flow monitor is green/passing.

  • Spill Kit: Ensure an organic spill kit (vermiculite/absorbent pads) is within arm's reach before opening the bottle.

Step 2: Weighing & Transfer
  • The Problem: Static charge can cause droplets to "jump" or disperse during transfer.

  • The Solution:

    • Place the receiving vessel (flask) inside a secondary container (tray) within the hood.

    • Use a glass pipette or syringe for transfer. Avoid pouring directly from the stock bottle to prevent "glugging" and splashing.

    • Technique: Keep the pipette tip below the rim of the receiving vessel to minimize aerosol generation.

Step 3: Reaction & Heating
  • If heating this compound (e.g., for Friedel-Crafts chemistry or derivatization):

    • Reflux Control: Ensure condenser water flow is active before heating.

    • Inert Atmosphere: Blanket with Nitrogen or Argon. Hot organic ketones react with oxygen to form peroxides (rare but possible) or degrade.

Step 4: Decontamination
  • Wipe down the exterior of the stock bottle with a dry paper towel, then a solvent-dampened wipe (Ethanol).

  • Dispose of wipes in the Solid Hazardous Waste bin, not the trash.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Stream: Non-Halogenated Organic Solvent Waste (unless mixed with DCM/Chloroform).

  • Labeling: Clearly label as "Contains Aromatic Ketones (this compound)."

  • Prohibition: Do NOT pour down the drain. This compound is potentially toxic to aquatic life (Category 2/3) [2].

Spill Response (Volume < 100 mL):

  • Evacuate the immediate area (3-meter radius).

  • Don Silver Shield gloves and Organic Vapor respirator.

  • Cover spill with vermiculite or absorbent pads.

  • Scoop into a sealable bag/container.

  • Wash surface with soap and water (detergent breaks down the lipophilic residue better than just water).

Safety Logic Visualization

The following diagram illustrates the decision-making logic for handling this compound, ensuring a self-validating safety loop.

SafetyProtocol Start Start: Handling this compound RiskAssess Risk Assessment: Verify Ventilation & PPE Start->RiskAssess HoodCheck Is Fume Hood Flow > 80 fpm? RiskAssess->HoodCheck Abort STOP WORK Contact Facilities HoodCheck->Abort No PPE_Don Don PPE: Double Nitrile + Goggles + Lab Coat HoodCheck->PPE_Don Yes Handling Execute Transfer: Use Syringe/Pipette (No Pouring) PPE_Don->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResp Spill Response: Evacuate -> Silver Shield Gloves -> Absorb SpillCheck->SpillResp Yes Waste Disposal: Non-Halogenated Organic Waste SpillCheck->Waste No SpillResp->Waste End End Procedure Wash Hands Waste->End

Figure 1: Decision logic for safe handling, emphasizing the critical "Stop Work" trigger if engineering controls fail.

References

  • Chemspace. this compound Chemical Profile (CAS 38077-47-3). Retrieved from [Link]

  • PubChem. 1-Phenylbutan-1-one (Related Compound Safety Data). National Library of Medicine. Retrieved from [Link]

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